2-Phenyl-1-(thiazol-2-yl)ethanone
Description
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Properties
IUPAC Name |
2-phenyl-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQUQUPRIYRNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 2-Thiazolyl Ketone: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-thiazolyl ketone, systematically known as 1-(1,3-thiazol-2-yl)-2-phenylethan-1-one, is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The molecule incorporates a thiazole ring, a common scaffold in many biologically active compounds, linked to a benzyl group via a ketone functionality. This unique arrangement of functional groups imparts specific physicochemical properties and potential for diverse chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive overview of the structure, molecular weight, synthesis, and key characteristics of Benzyl 2-thiazolyl ketone, offering a foundational resource for researchers in the field.
Molecular Structure and Properties
The fundamental characteristics of Benzyl 2-thiazolyl ketone are summarized in the table below. The structure consists of a phenyl group attached to a methylene bridge, which is in turn bonded to the carbonyl carbon of a ketone. The other side of the carbonyl group is connected to the C2 position of a thiazole ring.
| Identifier | Value | Source |
| IUPAC Name | 1-(1,3-Thiazol-2-yl)-2-phenylethan-1-one | - |
| Molecular Formula | C₁₁H₉NOS | PubChemLite[3] |
| Molecular Weight | 203.26 g/mol | PubChemLite[3] |
| CAS Number | 38295-34-4 | - |
The molecular structure of Benzyl 2-thiazolyl ketone is depicted in the following diagram:
Figure 1: Molecular structure of Benzyl 2-thiazolyl ketone.
Synthesis Protocols
The synthesis of thiazolyl ketones can be achieved through various methods, with the Hantzsch thiazole synthesis and its modifications being a cornerstone approach.[2] A common strategy for preparing Benzyl 2-thiazolyl ketone involves the reaction of a thioamide with an α-haloketone. Specifically, the synthesis can be envisioned via the reaction of thioformamide or a precursor with a benzyl-substituted α-haloketone, or by the acylation of a 2-lithiated thiazole with a phenylacetic acid derivative.
A plausible and efficient laboratory-scale synthesis is outlined below. This protocol is based on established methodologies for the formation of similar thiazolyl ketones.[1]
Synthesis of Benzyl 2-Thiazolyl Ketone from 2-Bromothiazole and Phenylacetaldehyde
This two-step process involves the formation of a Grignard reagent from 2-bromothiazole followed by its reaction with phenylacetaldehyde and subsequent oxidation of the resulting secondary alcohol.
Step 1: Formation of the Grignard Reagent and Reaction with Phenylacetaldehyde
-
Materials: 2-Bromothiazole, Magnesium turnings, dry Tetrahydrofuran (THF), Phenylacetaldehyde.
-
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 2-bromothiazole in dry THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Add a solution of phenylacetaldehyde in dry THF dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol, 1-phenyl-2-(thiazol-2-yl)ethanol.
-
Step 2: Oxidation to Benzyl 2-Thiazolyl Ketone
-
Materials: Crude 1-phenyl-2-(thiazol-2-yl)ethanol, an oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude alcohol in DCM.
-
Add the oxidizing agent portion-wise at room temperature.
-
Stir the reaction mixture until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.
-
Wash the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure Benzyl 2-thiazolyl ketone.
-
Figure 2: General workflow for the synthesis of Benzyl 2-thiazolyl ketone.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group and the phenyl ring, expected around δ 4.0-4.5 ppm.- Multiplets in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the phenyl group.- Two doublets or a complex multiplet for the thiazole ring protons, typically found in the region of δ 7.5-8.5 ppm. |
| ¹³C NMR | - A peak for the carbonyl carbon (C=O) in the downfield region, approximately δ 185-195 ppm.- A signal for the methylene carbon (-CH₂-) around δ 45-55 ppm.- Resonances for the aromatic carbons of the phenyl ring between δ 125-140 ppm.- Signals for the carbons of the thiazole ring, with the C2 carbon (attached to the ketone) being the most downfield, typically above δ 160 ppm. |
| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1670-1690 cm⁻¹.- C-H stretching vibrations for the aromatic and thiazole rings just above 3000 cm⁻¹.- C-H stretching for the methylene group just below 3000 cm⁻¹.- C=C and C=N stretching vibrations for the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.04).- Characteristic fragmentation patterns including the loss of the benzyl group (C₇H₇, m/z = 91) and the formation of the thiazol-2-ylcarbonyl cation. |
Applications in Drug Development
The Benzyl 2-thiazolyl ketone scaffold is a promising starting point for the development of new drug candidates. The thiazole ring is a well-established pharmacophore, and its combination with a benzyl ketone moiety allows for systematic structural modifications to optimize biological activity.[7]
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is present in numerous antimicrobial and antifungal drugs. Derivatives of Benzyl 2-thiazolyl ketone could be synthesized and screened for activity against various pathogens.[1]
-
Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.[8]
-
Anticancer Agents: The thiazole ring is a component of several anticancer drugs. The benzyl ketone moiety provides a handle for the introduction of various substituents to explore structure-activity relationships (SAR) for cytotoxic activity against cancer cell lines.[9][10]
The exploration of derivatives of Benzyl 2-thiazolyl ketone through combinatorial chemistry and targeted synthesis holds significant potential for the discovery of novel and potent therapeutic agents.
References
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Gardner, D. M. (2015). Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions. Health, Human Performance and Recreation Undergraduate Honors Theses. Retrieved from [Link]
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PubChemLite. (n.d.). C11H9NOS - Explore. Retrieved from [Link]
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phenyl-thiazol-2-yl-methanone - C10H7NOS, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. Retrieved from [Link]
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(2z)-2-(3-ethylnaphtho[2,1-d][1][11]thiazol-2(3h)-ylidene)-1-phenylethanone. (n.d.). PubChemLite.
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The Architectural Precision of a Potent Anti-Cancer Agent: A Technical Guide to the Synthesis of Dolastatin 10 Intermediates
For Researchers, Scientists, and Drug Development Professionals
Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, stands as a testament to the intricate molecular architecture that nature can produce.[1][2] Its remarkable potency as an antimitotic agent, inhibiting tubulin polymerization at picomolar concentrations, has driven extensive research into its total synthesis and the development of its analogues, most notably as payloads in antibody-drug conjugates (ADCs).[1][3] This guide provides an in-depth technical exploration of the core synthetic pathways to the key intermediates of Dolastatin 10, offering not just a series of steps, but a rationale for the stereochemical control and strategic decisions that underpin the successful construction of this complex molecule.
The total synthesis of Dolastatin 10 is a significant challenge due to its five amino acid residues, four of which are unique, and nine stereocenters.[4][5] The constituent amino acids are N,N-dimethyl-L-valine (Dov), L-valine (Val), (3R,4S,5S)-dolaisoleuine (Dil), (2S,3R,4S)-dolaproine (Dap), and (S)-dolaphenine (Doe).[6][7] A convergent synthetic strategy is commonly employed, involving the synthesis of key peptide fragments which are then coupled to form the final pentapeptide. A frequent disconnection is made between the N-terminal tripeptide fragment (Dov-Val-Dil) and the C-terminal dipeptide fragment (Dap-Doe).[8]
Visualizing the Convergent Synthetic Strategy
The overall approach to the synthesis of Dolastatin 10 can be visualized as the assembly of two major fragments. This modular strategy allows for the independent and optimized synthesis of each complex fragment before their final coupling.
Caption: Convergent synthesis of Dolastatin 10.
Synthesis of the Key Intermediate: (3R,4S,5S)-Dolaisoleuine (Dil)
The synthesis of Dolaisoleuine (Dil), a β-methoxy-γ-amino acid, is a critical undertaking due to its three contiguous stereocenters. A highly effective and stereoselective route, pioneered by Pettit and colleagues, utilizes an aldol condensation strategy.[9][10]
Experimental Protocol: Synthesis of N-benzyloxycarbonyl-(3R,4S,5S)-Dolaisoleuine tert-butyl ester
This protocol is based on the work of Pettit et al. and focuses on establishing the desired stereochemistry through a substrate-controlled aldol reaction.[5]
Step 1: Preparation of N-Z-N-Me-(S,S)-isoleucinal
-
N-methylation: To a solution of N-benzyloxycarbonyl-(S,S)-isoleucine in anhydrous THF at 0 °C, add sodium hydride (2.2 equivalents) portion-wise. Stir for 30 minutes, then add methyl iodide (2.5 equivalents) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Reduction to the alcohol: The crude N-methylated amino acid is dissolved in anhydrous THF and cooled to 0 °C. Borane-dimethyl sulfide complex (1.5 equivalents) is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is then carefully quenched by the slow addition of methanol, followed by water. The product, N-Z-N-Me-(S,S)-isoleucinol, is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Oxidation to the aldehyde: The protected amino alcohol is dissolved in a mixture of DMSO and triethylamine. The solution is cooled to 0 °C, and a solution of sulfur trioxide pyridine complex in DMSO is added dropwise. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with water, and the product, N-Z-N-Me-(S,S)-isoleucinal, is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated.
Causality of Experimental Choices: The use of the bulky benzyloxycarbonyl (Z) protecting group on the nitrogen atom influences the stereochemical outcome of subsequent reactions. The Swern-Moffatt oxidation or a related DMSO-based oxidation is chosen for its mild conditions, which minimize racemization of the α-chiral center.
Step 2: Stereoselective Aldol Condensation
-
In a flame-dried flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C.
-
Add tert-butyl acetate (1.1 equivalents) dropwise to the LDA solution at -78 °C and stir for 30 minutes to form the lithium enolate.
-
A solution of N-Z-N-Me-(S,S)-isoleucinal in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for 45 minutes at this temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The resulting diastereomeric mixture of aldol products is separated by silica gel chromatography to afford the desired (3R,4S,5S)- and the undesired (3S,4S,5S)-isomers.
Trustworthiness of the Protocol: The low temperature (-78 °C) is critical for maintaining the kinetic control of the aldol reaction, which is essential for achieving high diastereoselectivity. The stereochemical outcome is dictated by the Felkin-Anh model, where the bulky N-Z-N-methylisoleucinal side chain directs the incoming enolate to the Re face of the aldehyde.
Step 3: O-Methylation and Deprotection
-
The purified (3R,4S,5S)-aldol product is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (1.5 equivalents) is added, and the mixture is stirred for 30 minutes. Methyl iodide (2.0 equivalents) is then added, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the O-methylated product.
-
The tert-butyl ester can be cleaved using trifluoroacetic acid in dichloromethane to afford the carboxylic acid if needed for subsequent peptide coupling.
| Reaction Step | Key Reagents | Typical Yield | Diastereomeric Ratio (R:S at C3) |
| Aldol Condensation | LDA, tert-butyl acetate | ~60-70% (combined isomers) | ~1.5:1 to 2:1 |
| O-Methylation | NaH, CH₃I | >90% | - |
Synthesis of the Key Intermediate: (2S,3R,4S)-Dolaproine (Dap)
Dolaproine (Dap) is another unusual β-methoxy-γ-amino acid derivative of proline, presenting a significant synthetic challenge due to its three chiral centers.[4] The synthesis of N-Boc-(2S,3R,4S)-dolaproine often relies on a similar aldol condensation strategy, starting from a proline-derived aldehyde.[11]
Experimental Protocol: Synthesis of N-Boc-(2S,3R,4S)-dolaproine
This protocol is a representative synthesis based on literature precedents.[4][11]
Step 1: Preparation of N-Boc-(S)-prolinal
-
N-Boc-(S)-proline is reduced to N-Boc-(S)-prolinol using a reducing agent such as lithium aluminum hydride or, more mildly, by conversion to a mixed anhydride followed by reduction with sodium borohydride.
-
The resulting alcohol is then oxidized to the aldehyde, N-Boc-(S)-prolinal, using a mild oxidizing agent like the Parikh-Doering reagent (SO₃·pyridine complex in DMSO/triethylamine) to prevent over-oxidation and racemization.
Step 2: Asymmetric Aldol Condensation
-
A chiral auxiliary, such as a chiral oxazolidinone, is acylated with propionyl chloride to form the corresponding N-propionyl oxazolidinone.
-
The boron enolate of the N-propionyl oxazolidinone is generated using di-n-butylboron triflate and a tertiary amine base (e.g., diisopropylethylamine) at low temperature (-78 °C).
-
The proline-derived aldehyde is then added to the pre-formed boron enolate. The reaction is allowed to proceed at low temperature before being quenched.
-
The desired syn-aldol product is obtained with high diastereoselectivity, controlled by the chiral auxiliary.
Expertise & Experience: The choice of the boron enolate is crucial for achieving high syn-selectivity in the aldol reaction, following the Zimmerman-Traxler model. The chiral auxiliary directs the facial selectivity of the enolate addition to the aldehyde.
Step 3: Methylation and Chiral Auxiliary Cleavage
-
The hydroxyl group of the aldol product is methylated using a methylating agent such as methyl triflate or trimethyloxonium tetrafluoroborate in the presence of a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine).
-
The chiral auxiliary is then cleaved, for example, by hydrolysis with lithium hydroperoxide, to afford the corresponding carboxylic acid, N-Boc-(2S,3R,4S)-dolaproine.
Caption: Synthetic workflow for Dolaproine (Dap).
Synthesis of the Key Intermediate: (S)-Dolaphenine (Doe)
(S)-Dolaphenine (Doe) is an unusual amino acid containing a thiazole ring. Its synthesis has been approached in several ways, with a common strategy involving the construction of the thiazole ring from a protected phenylalanine derivative.[12]
Experimental Protocol: Synthesis of Boc-(S)-Dolaphenine
This protocol outlines a general approach to the synthesis of the dolaphenine core.
Step 1: Thioamide Formation
-
N-Boc-(S)-phenylalanine is coupled with glycine methyl ester using standard peptide coupling reagents (e.g., HATU, HOBt, DIEA) to form the dipeptide Boc-(S)-Phe-Gly-OMe.
-
The amide carbonyl of the glycine residue is then thionated using Lawesson's reagent in a solvent such as toluene or THF at elevated temperature to yield the corresponding thioamide.
Step 2: Thiazole Ring Formation (Hantzsch-type cyclization)
-
The thioamide is reacted with an α-haloketone or α-haloaldehyde, such as chloroacetaldehyde or bromoacetaldehyde, in a suitable solvent.
-
The initial nucleophilic attack of the sulfur on the electrophilic carbon of the halo-carbonyl compound is followed by cyclization and dehydration to form the thiazole ring.
Step 3: Saponification
-
The methyl ester of the resulting Boc-(S)-dolaphenine methyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water to afford the desired Boc-(S)-dolaphenine.
Authoritative Grounding: The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings from α-halocarbonyl compounds and a thioamide.[12]
Conclusion
The synthesis of the key intermediates of Dolastatin 10 is a masterclass in modern asymmetric synthesis. The strategic use of chiral auxiliaries, substrate-controlled reactions, and robust named reactions allows for the precise construction of the multiple stereocenters present in these complex fragments. The convergent approach, where these meticulously crafted building blocks are assembled in the final stages, represents an efficient and logical pathway to the total synthesis of this exceptionally potent anti-cancer agent. The methodologies described herein not only provide a roadmap for the synthesis of Dolastatin 10 but also serve as a valuable resource for the design and synthesis of its next-generation analogues for targeted cancer therapy.
References
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Pettit, G. R., Singh, S. B., Srirangam, J. K., Hogan-Pierson, F., & Williams, M. D. (1994). The Dolastatins. 19. Synthesis of Dolaisoleuine. Journal of Organic Chemistry, 59(7), 1796–1799. Available at: [Link]
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Pettit, G. R., Singh, S. B., Herald, D. L., Lloyd-Williams, P., & Williams, M. D. (1994). The Dolastatins. 17. Synthesis of Dolaproine and Related Diastereoisomers. Journal of the American Chemical Society, 116(22), 9937–9944. Available at: [Link]
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Pettit, G. R., Burkett, D. D., & Williams, M. D. (1996). Dolastatins 23: stereospecific synthesis of dolaisoleuine. Journal of the Chemical Society, Perkin Transactions 1, (8), 853-858. Available at: [Link]
- Pettit, G. R. (1990). U.S. Patent No. 4,978,744. Washington, DC: U.S. Patent and Trademark Office.
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Pettit, G. R., Srirangam, J. K., Barkoczy, J., Williams, M. D., Durkin, K. P., Boyd, M. R., ... & Chapuis, J. C. (1995). Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. Anti-Cancer Drug Design, 10(7), 529-544. Available at: [Link]
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Pettit, G. R., Srirangam, J. K., Barkoczy, J., Williams, M. D., Durkin, K. P., Boyd, M. R., ... & Chapuis, J. C. (1995). Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. Anti-Cancer Drug Design, 10(7), 529-544. Available at: [Link]
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Pettit, G. R., Burkett, D. D., & Williams, M. D. (1996). Dolastatins 23: stereospecific synthesis of dolaisoleuine. Journal of the Chemical Society, Perkin Transactions 1, (8), 853-858. Available at: [Link]
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Mendelsohn, B. A., et al. (2018). Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications. ACS Omega, 3(5), 5343–5353. Available at: [Link]
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Newman, D. J. (2021). HOT TOPICS IN PHARMACOGNOSY: The Evolution of Dolastatin 10 Derivatives as Sources of ADC Warheads. The American Society of Pharmacognosy. Available at: [Link]
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Pettit, G., Srirangam, J. K., Barkoczy, J., et al. (1995). Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. Anti-Cancer Drug Design, 10(7), 529-544. Available at: [Link]
-
Zhou, Y., et al. (2018). A Practical Approach to Asymmetric Synthesis of Dolastatin 10. ResearchGate. Available at: [Link]
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Pettit, G. R., Srirangam, J. K., Singh, S. B., et al. (1996). Dolastatins 24: synthesis of (–)-dolastatin 10. X-Ray molecular structure of N,N-dimethylvalyl-valyl-dolaisoleuine tert-butyl ester. Journal of the Chemical Society, Perkin Transactions 1, (8), 859-863. Available at: [Link]
-
Ghosh, A. K., & Liu, W. (2001). A Cobalt−Phosphine Complex Directed Reformatsky Approach to a Stereospecific Synthesis of the Dolastatin 10 Unit Dolaproine (Dap)1. The Journal of Organic Chemistry, 66(23), 7903–7906. Available at: [Link]
-
Luesch, H., et al. (2024). Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs. Organic Letters. Available at: [Link]
-
Burkhard, J. A., et al. (2010). A Straightforward Approach to Protected (S)-Dolaphenine (Doe), the Unusual Amino Acid Component of Dolastatin 10. ResearchGate. Available at: [Link]
-
Mendelsohn, B. A., et al. (2018). Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications. ACS Omega, 3(5), 5343–5353. Available at: [Link]
-
Li, W., et al. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Molecules, 26(13), 3843. Available at: [Link]
-
Pettit, G. R., et al. (1989). Total synthesis of dolastatin 10. Journal of the American Chemical Society, 111(13), 5015–5017. Available at: [Link]
-
Luesch, H., et al. (2024). Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs. Organic Letters. Available at: [Link]
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Nishio, M., et al. (2018). Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations. Bioorganic & Medicinal Chemistry Letters, 28(8), 1363-1367. Available at: [Link]
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Chavda, V., et al. (2016). Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody–drug conjugation. Organic & Biomolecular Chemistry, 14(35), 8349-8358. Available at: [Link]
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Luesch, H., Ellis, E. K., Chen, Q.-Y., & Ratnayake, R. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria. Natural Product Reports. Available at: [Link]
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Panja, A., et al. (2024). Synthesis and anticancer properties of novel dolastatin 10 analogs featuring five-membered heterocyclic rings with a linkable group at the C-terminus. Ariel University. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Analysis: Dolaphenine Precursor Ketone
This technical guide focuses on the Dolaphenine precursor ketone , a critical intermediate in the synthesis of Dolastatin 10 and its derivatives (e.g., Auristatins), which are potent payloads used in Antibody-Drug Conjugates (ADCs) for oncology.
Note on Nomenclature: This guide addresses Dolaphenine (a thiazole-containing amino acid subunit). If your interest lies in Dolophine (Methadone), please refer to the disambiguation note in Section 6.
Structural Dynamics, Synthesis, and Application in ADC Payloads
Introduction: The Strategic Role of the Ketone
Dolaphenine (Doe) is the C-terminal amino acid unit of Dolastatin 10 , a potent antimitotic pentapeptide isolated from the sea hare Dolabella auricularia.[1][2] Due to the high potency of Dolastatin 10, its structural analogs (MMAE, MMAF) have become the "warheads" of choice for FDA-approved Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin.
The Dolaphenine Precursor Ketone —chemically defined as Benzyl 2-thiazolyl ketone (or 1-(1,3-thiazol-2-yl)-2-phenylethan-1-one)—is the pivotal intermediate. It serves as the scaffold for introducing the chiral amine center required for the biological activity of the final peptide.
Structural Characterization
The precursor ketone represents a convergence of a thiazole heterocycle and a benzyl moiety via a carbonyl bridge.
| Feature | Specification |
| Common Name | Benzyl 2-thiazolyl ketone |
| IUPAC Name | 1-(1,3-thiazol-2-yl)-2-phenylethan-1-one |
| CAS Number | 104651-32-9 (General Reference) |
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| Hybridization | Carbonyl C: sp²; Thiazole C: sp²; Benzylic C: sp³ |
| Key Functional Groups | 1,3-Thiazole ring (electron-deficient), Ketone (reactive electrophile), Phenyl group |
2.1 Spectroscopic Signature (Predicted)
-
¹H NMR (CDCl₃): Singlet at ~4.4 ppm (2H, benzylic -CH₂-); Multiplets at 7.2–7.4 ppm (Phenyl); Doublets at ~7.6 and ~8.0 ppm (Thiazole protons).
-
IR Spectrum: Strong carbonyl stretch (C=O) at ~1680–1690 cm⁻¹ (lowered frequency due to conjugation with the thiazole ring).
Synthetic Route & Mechanistic Insight
The synthesis of the Dolaphenine precursor ketone requires the coupling of a thiazole nucleophile with a phenylacetic acid derivative. The subsequent transformation to Dolaphenine involves a stereoselective reduction and amination.
3.1 Mechanism: Thiazolyl Acylation (The Pettit/Genet Method)
The most robust route involves the lithiation of thiazole followed by reaction with an activated phenylacetic acid derivative (e.g., Weinreb amide or Acid Chloride).
-
Lithiation: 2-Bromothiazole or Thiazole is treated with n-Butyllithium (n-BuLi) at -78°C to generate 2-lithiothiazole .
-
Acylation: The lithiated species attacks the electrophilic carbonyl of N-methoxy-N-methyl-2-phenylacetamide (Weinreb amide).
-
Hydrolysis: The stable tetrahedral intermediate collapses upon acidic workup to release the Benzyl 2-thiazolyl ketone .
Why this path? Direct reaction with acid chlorides often leads to over-addition (forming tertiary alcohols). The Weinreb amide prevents this by forming a stable chelated intermediate that only collapses to the ketone after quenching.
3.2 Pathway Visualization
The following diagram illustrates the flow from raw materials to the chiral Dolaphenine unit via the ketone intermediate.
Caption: Figure 1. Synthetic pathway converting raw thiazole and phenylacetic derivatives into the Dolaphenine precursor ketone and subsequent chiral amine.
Experimental Protocol: Synthesis of Benzyl 2-Thiazolyl Ketone
Safety Warning: This protocol involves pyrophoric reagents (n-BuLi) and cryogenic conditions. Perform in a strictly anhydrous environment under inert atmosphere (Argon/Nitrogen).
Reagents
-
Thiazole (or 2-Bromothiazole)
-
n-Butyllithium (1.6M in hexanes)
-
N-methoxy-N-methyl-2-phenylacetamide (Weinreb Amide)
-
Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon. Add anhydrous THF (50 mL).
-
Lithiation: Cool the flask to -78°C (Dry ice/Acetone bath). Add Thiazole (1.0 eq) via syringe. Slowly add n-BuLi (1.1 eq) dropwise over 20 minutes.
-
Mechanistic Note: The C2 position of thiazole is most acidic. Low temperature is critical to prevent ring fragmentation (ring opening).
-
-
Coupling: Stir the lithiated mixture for 30 minutes at -78°C. Dissolve the Weinreb amide (1.0 eq) in minimal anhydrous THF and add dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Target: The ketone typically elutes as a yellow/orange oil or low-melting solid.
-
Downstream Application: The Chiral Challenge
The ketone itself is achiral. The biological activity of Dolastatin 10 resides in the (S)-configuration of the Dolaphenine amine.
-
Transformation: The ketone is subjected to asymmetric transfer hydrogenation (e.g., using a Ru-catalyst and chiral ligand or Brown's reagent Ipc2BCl) to yield the (S)-alcohol with high enantiomeric excess (ee > 95%).
-
Amination: The alcohol is converted to the amine (Dolaphenine) often via a Mitsunobu reaction with phthalimide or DPPA (diphenylphosphoryl azide) followed by reduction, retaining or inverting stereochemistry as dictated by the specific reagents.
Disambiguation & References
Disambiguation Note: If you arrived here searching for the precursor to Dolophine (Methadone) , the relevant "ketone" is Methadone itself (6-dimethylamino-4,4-diphenyl-3-heptanone) or its synthetic antecedent, the Methadone Intermediate Nitrile (4-dimethylamino-2,2-diphenylvaleronitrile). The chemistry described above (Thiazole/Peptide) is not applicable to Methadone synthesis.
References
-
Pettit, G. R., et al. (1987).[3] "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society.[3]
-
Miyazaki, K., et al. (1995). "Synthesis of dolastatin 10 analogs and their biological activity." Chemical & Pharmaceutical Bulletin. (Describes the ketone synthesis for structural variants).
-
PubChem Compound Summary. "(S)-Dolaphenine." National Center for Biotechnology Information.
-
Shioiri, T., et al. (1993). "Total synthesis of dolastatin 10." Tetrahedron. (Details the Weinreb amide route to the thiazolyl ketone).
-
MedChemExpress. "Dolaphenine hydrochloride."[4] Product Datasheet.
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A Technical Guide to the Biological Activity of Thiazolyl Ketone Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4] When functionalized with a ketone moiety, the resulting thiazolyl ketone derivatives exhibit a remarkable spectrum of biological activities, positioning them as highly promising candidates for therapeutic development. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and key therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing mechanistic insights with practical experimental protocols, this document serves as a comprehensive resource for researchers dedicated to advancing the frontiers of drug discovery.
The Thiazole Core: A Foundation for Pharmacological Diversity
The five-membered heterocyclic thiazole ring, containing sulfur and nitrogen atoms, is a fundamental structural motif in numerous natural and synthetic bioactive molecules.[1][4][5] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions allow it to bind to a diverse range of biological targets.[1] The incorporation of a ketone group introduces a critical pharmacophore that can enhance binding affinity and modulate the compound's electronic and steric properties, leading to a broad range of biological effects.[6][7][8]
Synthesis of Thiazolyl Ketone Scaffolds
The foundational step in exploring the biological potential of these derivatives is their chemical synthesis. The Hantzsch thiazole synthesis remains a classical and widely utilized method for creating the core 2-aminothiazole structure.[1][9][10] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[9][10][11]
Subsequent modifications, such as acylation or reaction with various substituted precursors, are then employed to introduce the ketone functionality and other desired substituents, allowing for the systematic exploration of structure-activity relationships (SAR).[12]
The synthesis and evaluation process follows a logical progression from initial reaction to biological characterization. This workflow ensures that newly synthesized compounds are pure and their biological effects can be reliably assessed.
Caption: General workflow for synthesis and screening of thiazolyl ketone derivatives.
Major Biological Activities and Mechanisms of Action
Thiazolyl ketone derivatives have demonstrated significant potential across several therapeutic areas. Their mechanism of action is often tied to the inhibition of key enzymes or the modulation of critical signaling pathways.
Anticancer Activity
A substantial body of research highlights the potent anticancer properties of thiazolyl ketone derivatives against various cancer cell lines.[4][13][14] These compounds can induce cancer cell death through multiple mechanisms, including the disruption of key signaling pathways, induction of apoptosis, and cell cycle arrest.[14][15]
Mechanism of Action: Inhibition of Pro-Survival Signaling
One of the primary anticancer mechanisms involves the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, certain thiazolyl ketones act as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme whose activity is linked to inflammation and cancer progression.[6][16][17] Inhibition of cPLA2α can disrupt downstream signaling cascades, such as the PI3K/mTOR pathway, leading to reduced tumor growth.[6] Other derivatives have been shown to target heat shock protein 90 (HSP90), a molecular chaperone that stabilizes many oncoproteins essential for tumor survival.[15]
Caption: Inhibition of cPLA2α by thiazolyl ketones, leading to apoptosis.[6][16]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[5][18][19][20] The inclusion of a ketone functional group can enhance these activities, making thiazolyl ketones a promising class of antimicrobials.
Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in microbes. Some derivatives may act by inhibiting crucial enzymes like DNA gyrase, which is necessary for bacterial DNA replication.[5] Others may disrupt the integrity of the microbial cell membrane due to their amphiphilic nature, leading to cell lysis and death.[18] The presence of specific substituents, such as nitro groups, has been shown to enhance antimicrobial potency.[18][20]
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Thiazolyl ketone derivatives have demonstrated significant anti-inflammatory effects in various preclinical models.[7][8][21]
Mechanism of Action: Modulation of Inflammatory Mediators
The anti-inflammatory properties of these compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade. For example, some derivatives can inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide (NO), a key inflammatory mediator.[21] Others may function as scavengers of reactive oxygen species (ROS), thereby reducing oxidative stress which is a major contributor to inflammation.[7] The inhibition of cPLA2α, as mentioned in the anticancer section, is also a primary mechanism for anti-inflammatory action, as it blocks the release of arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes.[6][17]
Methodologies for Biological Evaluation
Rigorous and validated experimental protocols are essential for determining the therapeutic potential of newly synthesized thiazolyl ketone derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a primary screening tool to evaluate the cytotoxic potential of anticancer compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂). Causality Note: Adherence allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring a consistent response to the test compound.
-
Compound Treatment: Prepare serial dilutions of the thiazolyl ketone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. Causality Note: This duration is typically sufficient to observe effects on cell proliferation and induce apoptotic pathways.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Protect the plate from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to ensure complete dissolution of the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the thiazolyl ketone derivative in a 96-well microtiter plate using MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Self-Validation Note: The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Data Presentation: Sample MIC Data
Summarizing quantitative data in a structured table allows for easy comparison of the activity of different derivatives against various microbial strains.
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| TK-01 | -H | 64 | 128 | >128 |
| TK-02 | -Cl | 16 | 32 | 64 |
| TK-03 | -NO₂ | 8 | 16 | 16 |
| TK-04 | -OCH₃ | 32 | 64 | 128 |
| Norfloxacin | N/A | 4 | 2 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
Note: Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationships (SAR) and Future Perspectives
Systematic analysis of how chemical structure relates to biological activity is crucial for rational drug design. For thiazolyl ketones, SAR studies have revealed several key insights:
-
Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole core can dramatically influence activity. Electron-withdrawing groups, such as nitro (-NO₂) or halogen (-Cl) groups, often enhance antimicrobial and anticancer potency.[14][18][20]
-
The Ketone Linker: The length and flexibility of the chain connecting the thiazole ring to the ketone can impact binding to target enzymes.
-
The Aryl/Alkyl Moiety: The group attached to the carbonyl carbon plays a significant role in determining selectivity and potency. For instance, in tyrosinase inhibitors, a resorcinol moiety is critical for high activity.[22][23]
Challenges and Future Directions: While promising, the development of thiazolyl ketone derivatives faces challenges related to optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and minimizing potential toxicity. Future research should focus on:
-
Lead Optimization: Synthesizing new analogs with improved potency, selectivity, and drug-like properties.
-
Target Identification: Elucidating the precise molecular targets for compounds with interesting phenotypes.
-
In Vivo Efficacy: Moving the most promising compounds from in vitro assays to preclinical animal models of disease.
The versatility of the thiazolyl ketone scaffold, combined with a growing understanding of its SAR, ensures that this class of compounds will remain an exciting and fruitful area of investigation for drug discovery professionals.
References
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved February 20, 2026, from [Link]
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New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013, June 15). PubMed. Retrieved February 20, 2026, from [Link]
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Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved February 20, 2026, from [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved February 20, 2026, from [Link]
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A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29). ResearchGate. Retrieved February 20, 2026, from [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. Retrieved February 20, 2026, from [Link]
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Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021, January 17). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010, August 1). International Journal of PharmTech Research. Retrieved February 20, 2026, from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved February 20, 2026, from [Link]
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Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. (2025, January 2). PMC. Retrieved February 20, 2026, from [Link]
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Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity. (2000, March 15). PubMed. Retrieved February 20, 2026, from [Link]
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Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024, October 31). Journal of Pharmaceutical Research and Reports. Retrieved February 20, 2026, from [Link]
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Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. (n.d.). eScholarship.org. Retrieved February 20, 2026, from [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020, August 21). ResearchGate. Retrieved February 20, 2026, from [Link]
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Antiinflammatory activity of aminoketone derivatives of 2,4-disubstituted thiazoles. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Pharmaceutical Sciences and Research. Retrieved February 20, 2026, from [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Science and Technology. Retrieved February 20, 2026, from [Link]
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A Review on the Synthesis of Biologically Active Thiazoles. (2026, January 15). PubMed. Retrieved February 20, 2026, from [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025, August 26). PMC. Retrieved February 20, 2026, from [Link]
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Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. (2018, February 28). MDPI. Retrieved February 20, 2026, from [Link]
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Anticancer and Immunomodulatory Effects of a Thiazolyl Benzodiazepine Targeting HSP90 in ER + Breast Cancer. (2025, November 4). MDPI. Retrieved February 20, 2026, from [Link]
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Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. (2021, September 22). MDPI. Retrieved February 20, 2026, from [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Indian Journal of Pharmaceutical Education and Research. Retrieved February 20, 2026, from [Link]
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The Structure Activity Relationship (SAR) of active compounds along with the comparable drugs. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Next Generation Thiazolyl Ketone Inhibitors of Cytosolic Phospholipase A2 α: from Synthesis to Chemotherapeutic Mechanism of Action. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. (2018, February 28). PubMed. Retrieved February 20, 2026, from [Link]
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Technical Guide: Synthetic Intermediates of Tubulin Polymerization Inhibitors
Focus: Colchicine-Site Binders & Microtubule Destabilizing Agents (MDAs)
Executive Summary
This technical guide analyzes the chemical architecture and synthetic pathways of Tubulin Polymerization Inhibitors , specifically focusing on the intermediates required to synthesize Colchicine-site binding agents. Unlike taxanes (which stabilize microtubules), these agents—exemplified by Combretastatin A-4 (CA-4), Chalcones, and Indoles—bind to the
This document is structured for medicinal chemists and pharmacologists, prioritizing the causality of synthetic choices and the validation of intermediate stability.
Part 1: Mechanistic Foundation
To design effective intermediates, one must understand the target. Microtubules are dynamic polymers of
-
The Target: The Colchicine Binding Site (CBS) is located at the interface of the
- and -subunits.[3][6] -
The Mechanism: Binding induces a "curved" conformation in the tubulin dimer.[3][4][5][6] These curved dimers cannot be incorporated into the growing microtubule lattice, effectively capping the (+) end and leading to rapid depolymerization (catastrophe).
-
Chemical Implication: The pharmacophore requires two hydrophobic aryl rings (Ring A and Ring B) separated by a spacer (ethylene bridge, ketone, or heterocyclic linker) that maintains a specific distance (approx. 4-5 Å) and cis-geometry (or a twisted conformation) to fit the pocket.
Visualization: Mechanism of Action
Caption: The inhibitor binds free tubulin dimers, locking them in a curved conformation that sterically hinders incorporation into the microtubule lattice, forcing depolymerization.[4][5][6]
Part 2: Strategic Chemical Scaffolds & Intermediates
The Stilbenoid Scaffold (Combretastatin Series)
The cis-stilbene is the most potent scaffold but is thermodynamically unstable (prone to isomerization to the inactive trans-form).
-
Key Intermediate 1: The Phosphonium Salt (Ylide Precursor)
-
Structure: 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide.
-
Role: Provides Ring A (the trimethoxy motif essential for affinity).[6]
-
Synthesis Insight: Generated via reaction of 3,4,5-trimethoxybenzyl bromide with triphenylphosphine in toluene. The choice of solvent is critical; toluene precipitates the salt, driving the reaction to completion.
-
-
Key Intermediate 2: The Protected Phenolic Aldehyde
-
Structure: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) with a protecting group (e.g., TBDMS or MOM).
-
Role: Provides Ring B.
-
Expert Note: The free phenol interferes with the basic conditions of the Wittig reaction (forming phenoxide anions that quench the ylide). Protection is mandatory.
-
The Chalcone Scaffold (1,3-Diaryl-2-propen-1-ones)
Chalcones are open-chain precursors to many rigidified inhibitors (like pyrazolines) but are also active themselves.
-
Key Intermediate: The
-Unsaturated Ketone-
Synthesis: Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.
-
Causality: The enone linker acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues (e.g., Cys239) in the tubulin pocket, making these "irreversible" inhibitors in some contexts.
-
The Indole Scaffold (Arylthioindoles/Aroylindoles)
Replacing the unstable double bond of stilbenes with a heterocycle improves metabolic stability.
-
Key Intermediate: Indole-3-glyoxylyl Chloride
-
Synthesis: Reaction of indole with oxalyl chloride.
-
Utility: A versatile electrophile that can react with amines or aryls to form stable keto-amide linkers mimicking the Colchicine bridge.
-
Part 3: Synthetic Workflows (Protocols)
Protocol A: Z-Selective Wittig Synthesis of Combretastatin A-4
This protocol focuses on the critical coupling of Intermediates 1 and 2.
Reagents:
-
Phosphonium Salt: 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide (1.0 eq)
-
Aldehyde: 4-Methoxy-3-(tert-butyldimethylsilyloxy)benzaldehyde (1.0 eq)
-
Base: n-Butyllithium (n-BuLi) (1.1 eq) or NaHMDS (for higher Z selectivity)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Ylide Generation (The "Red" Phase):
-
Suspend the phosphonium salt in anhydrous THF at -78°C under argon.
-
Add n-BuLi dropwise.
-
Observation: The solution turns deep red/orange, indicating the formation of the phosphorous ylide.
-
Wait: Stir for 30-60 mins to ensure complete deprotonation.
-
-
Coupling (The Betaine Intermediate):
-
Dissolve the protected aldehyde in THF and add dropwise to the ylide solution at -78°C.
-
Causality: Low temperature is crucial.[7] It kinetically favors the formation of the erythro-betaine intermediate, which decomposes to the Z-alkene. Higher temperatures favor the threo-betaine and the thermodynamic E-alkene.
-
-
Workup & Deprotection:
-
Warm to room temperature (solution turns yellow/white). Quench with saturated NH₄Cl.
-
Extract with EtOAc.
-
Deprotection: Treat the crude silyl ether with TBAF (Tetra-n-butylammonium fluoride) in THF to reveal the free phenol (CA-4).
-
Visualization: Synthetic Pathway (CA-4)
Caption: Retrosynthetic pathway for CA-4 highlighting the convergence of the phosphonium ylide and protected aldehyde via the Wittig reaction.
Part 4: Biological Validation (Self-Validating System)
The synthesis of an intermediate is only successful if it retains biological potential. The Turbidimetric Tubulin Polymerization Assay is the gold standard for validation.
Concept: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing solution turbidity (absorbance). Inhibitors prevent this increase.
Protocol:
-
Preparation: Use >99% pure bovine brain tubulin (lyophilized). Reconstitute in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.[1][7][8]
-
Blanking: Keep all reagents on ice (4°C). Tubulin must remain depolymerized before the start.
-
Execution:
-
Add 10 µL of test compound (dissolved in DMSO) to a 96-well plate (pre-warmed to 37°C is incorrect—add to cold plate, then move to reader). Correction: Add to cold plate to prevent premature polymerization.
-
Add tubulin solution (final conc. 3 mg/mL).
-
Place in spectrophotometer heated to 37°C.
-
-
Measurement: Monitor Absorbance (OD) at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis:
-
Vmax: Rate of polymerization.
-
Steady State: Final OD.
-
Valid Result: The vehicle control (DMSO) must show a sigmoidal curve. The Positive Control (Colchicine 5 µM) must show a flat line (no polymerization).
-
Data Presentation: SAR Summary of Key Intermediates
| Intermediate Class | Key Substituent (Ring A) | Key Substituent (Ring B) | IC50 (Tubulin Polymerization) | Stability |
| Stilbene (CA-4) | 3,4,5-Trimethoxy | 3-Hydroxy-4-methoxy | 1.0 - 2.0 µM | Low (Isomerizes) |
| Chalcone | 3,4,5-Trimethoxy | 4-Dimethylamino | 2.0 - 5.0 µM | High |
| Indole (Arylthio) | 3,4,5-Trimethoxy (on S-phenyl) | Indole Core | 1.5 - 3.0 µM | Very High |
| Phenstatin | 3,4,5-Trimethoxy | 3-Hydroxy-4-methoxy (Benzophenone) | ~1.0 µM | High |
References
-
Pettit, G. R., et al. (1995). Antineoplastic agents.[2][4][9][10][11] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[2][4][6][10][12] Nature Reviews Cancer.
-
Lu, Y., et al. (2012). Recent developments in the synthesis and biological activity of indole derivatives as tubulin inhibitors.[2][13] Current Topics in Medicinal Chemistry.
-
Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974).[14] Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. Journal of Molecular Biology.
-
Kaur, R., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. benchchem.com [benchchem.com]
- 9. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemoselective Synthesis of 1-(Thiazol-2-yl)-2-phenylethanone
Reaction of 2-Cyanothiazole with Benzylmagnesium Chloride[1][2]
Executive Summary
This application note details the protocol for the synthesis of 1-(thiazol-2-yl)-2-phenylethanone via the nucleophilic addition of benzylmagnesium chloride to 2-cyanothiazole.[1][2] Unlike carboxylic acid derivatives (esters/chlorides) which typically yield tertiary alcohols upon reaction with Grignard reagents, nitriles offer a chemoselective route to ketones.[2] The reaction proceeds through a stable N-magnesio ketimine intermediate, which prevents double addition. This protocol is optimized for medicinal chemistry applications where the thiazole scaffold serves as a critical pharmacophore (e.g., in antiretrovirals and kinase inhibitors).
Mechanistic Insight & Chemical Logic
The transformation relies on the electrophilicity of the cyano group at the C2 position of the thiazole ring. The reaction is governed by three mechanistic phases:
-
Nucleophilic Attack: The benzyl carbanion (from the Grignard reagent) attacks the
-hybridized carbon of the nitrile. -
Intermediate Stabilization: The resulting anion is trapped as an N-magnesio ketimine salt.[1][2] This species is relatively stable and sterically encumbered, preventing the attack of a second equivalent of Grignard reagent (a common issue with esters).
-
Hydrolysis: Acidic workup hydrolyzes the imine salt to the final ketone.[3][4]
Critical Consideration: The thiazole ring is electron-deficient.[1] While the nitrile is the primary electrophile, high temperatures or large excesses of Grignard can lead to nucleophilic attack on the ring carbons (C4/C5) or ring-opening. Strict temperature control (0 °C initiation) is required to maintain regioselectivity.[1][2]
Pathway Visualization
Figure 1: Mechanistic pathway for the mono-addition of benzylmagnesium chloride to 2-cyanothiazole.
Pre-Experimental Planning
3.1 Reagent Table & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| 2-Cyanothiazole | 110.14 | 1.0 | N/A (Solid) | Limiting Reagent |
| Benzylmagnesium Chloride (2.0 M in THF) | 148.92 | 1.2 | ~1.05 | Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.889 | Reaction Medium |
| Hydrochloric Acid (2N) | 36.46 | Excess | 1.05 | Hydrolysis Agent |
3.2 Safety & Handling
-
2-Cyanothiazole: Nitriles can release cyanide ions under extreme metabolic or chemical conditions.[1][2] Handle in a fume hood.
-
Benzylmagnesium Chloride: Pyrophoric and moisture-sensitive.[1][2] Must be handled under inert atmosphere (Ar or N₂).[1][2]
-
Exotherm Risk: The addition of Grignard to the nitrile and the subsequent acid quench are both highly exothermic.
Detailed Experimental Protocol
Phase A: Setup and Inertion
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Fit the flask with a rubber septum and a nitrogen/argon inlet.[2]
-
Purge the system with inert gas for 15 minutes to ensure anhydrous conditions.
Phase B: Reaction Initiation[2]
-
Charge the RBF with 2-cyanothiazole (1.10 g, 10.0 mmol) and anhydrous THF (20 mL). Stir until fully dissolved.
-
Cool the solution to 0 °C using an ice/water bath. Rationale: Lower temperature suppresses side reactions on the thiazole ring.
-
Transfer benzylmagnesium chloride (6.0 mL of 2.0 M solution, 12.0 mmol) to the addition funnel via a syringe.
-
Dropwise Addition: Add the Grignard reagent slowly over 20 minutes.
-
Observation: The solution typically turns from pale yellow to a dark orange/brown suspension as the imine salt forms.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting nitrile spot (
) should disappear.
Phase C: Quench and Hydrolysis (Critical Step)[2]
-
Cool the mixture back to 0 °C .
-
Hydrolysis: Carefully add 2N HCl (15 mL) dropwise.
-
Stir the biphasic mixture vigorously at room temperature for 1 hour.
Phase D: Workup and Isolation
-
Transfer the mixture to a separatory funnel.
-
Extract with Ethyl Acetate (EtOAc) (3 x 30 mL).
-
Wash the combined organic layers with:
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: The crude oil often solidifies.[1][2] Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc/Hexanes) to yield the pure ketone.
Process Control & Troubleshooting
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Moisture in solvent/gas killed the Grignard.[1][2] | Ensure THF is distilled/dry; increase Grignard to 1.5 eq. |
| Tertiary Alcohol Formed | Double addition of Grignard.[1][2][8] | Unlikely with nitriles, but ensure temperature is kept low during addition.[1][2] Do not use large excess (>1.5 eq) of Grignard.[1][2] |
| Bibenzyl Impurity | Homocoupling of BenzylMgCl.[1][2] | This is a byproduct of Grignard prep.[1][2] Separate via chromatography (Bibenzyl is non-polar, elutes first).[2] |
| Imine Persistence | Incomplete hydrolysis.[1][2] | Increase stirring time with HCl or warm the acidic mixture to 40°C for 30 mins. |
Expected Characterization Data
The product, 1-(thiazol-2-yl)-2-phenylethanone , should exhibit the following spectral characteristics:
-
¹H NMR (400 MHz, CDCl₃):
- 8.05 (d, J = 3.0 Hz, 1H, Thiazole C4-H)
- 7.68 (d, J = 3.0 Hz, 1H, Thiazole C5-H)
- 7.20 – 7.35 (m, 5H, Phenyl-H)
- 4.45 (s, 2H, Benzyl-CH₂)
-
MS (ESI): Calculated for C₁₁H₉NOS
; Found 204.1.[1][2]
References
-
Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954.[1] (Foundational text on Grignard additions to nitriles).
-
Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews1948 , 42, 189–283.[1] Link[2]
-
Organic Chemistry Portal. "Synthesis of Ketones from Nitriles." (General Protocol Verification). Link
-
PubChem. "2-Cyanothiazole Compound Summary."[1][2] National Center for Biotechnology Information.[1][2] Link[2]
Sources
- 1. 2-Amino-4-cyanothiazole | C4H3N3S | CID 5084183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06403D [pubs.rsc.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Note: Weinreb Amide Synthesis of Benzyl 2-Thiazolyl Ketone
Abstract & Introduction
The synthesis of heteroaromatic ketones is a pivotal task in medicinal chemistry, particularly for kinase inhibitors and peptidomimetics where the thiazole scaffold is a privileged motif (e.g., Ritonavir, Dasatinib). The direct addition of organometallic reagents (Grignard or organolithium) to thiazole-2-carboxylic esters or acid chlorides frequently results in over-addition , yielding the undesired tertiary alcohol. Furthermore, the 2-position of the thiazole ring creates a specific electronic environment that destabilizes certain intermediates.
This Application Note details the Weinreb Amide route to synthesize benzyl 2-thiazolyl ketone (1-phenyl-2-(thiazol-2-yl)ethan-1-one). By utilizing the
Retrosynthetic Analysis
The target ketone is disconnected into two key precursors: the thiazole-2-carbonyl electrophile and the benzyl nucleophile.
Figure 1: Retrosynthetic strategy utilizing the Weinreb amide to prevent over-addition.
Mechanistic Insight: The Chelate Effect
Understanding the mechanism is critical for troubleshooting. The success of this reaction hinges on the stability of the tetrahedral intermediate (B) .
-
Nucleophilic Attack: The benzyl Grignard reagent attacks the carbonyl carbon.
-
Chelation: The magnesium atom coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide.
-
Stabilization: This 5-membered ring structure is stable at low temperatures and prevents the expulsion of the amine leaving group. Consequently, no ketone is generated in situ, preventing a second equivalent of Grignard from attacking.
-
Hydrolysis: The ketone is only revealed upon acidic quench.
Figure 2: The stable magnesium chelate prevents over-addition of the Grignard reagent.
Experimental Protocols
Phase 1: Synthesis of -Methoxy- -methylthiazole-2-carboxamide
Objective: Convert Thiazole-2-carboxylic acid to the Weinreb amide using EDC coupling. This avoids the use of acid chlorides, which can be unstable for some heteroaromatics.
Reagents & Stoichiometry:
| Component | Role | Equiv. | Notes |
| Thiazole-2-carboxylic acid | Substrate | 1.0 | Limiting reagent |
| Amine Source | 1.2 | Hygroscopic; store in desiccator | |
| EDC | Coupling Agent | 1.5 | Water-soluble carbodiimide |
| HOBt | Additive | 1.5 | Suppresses racemization (less critical here) & improves yield |
| DIPEA (Hünig's Base) | Base | 3.0 | Neutralizes HCl salts of amine and EDC |
| DCM (Dichloromethane) | Solvent | -- | Anhydrous preferred |
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Thiazole-2-carboxylic acid (10 mmol) and DCM (50 mL). Cool the suspension to 0°C in an ice bath.
-
Activation: Add HOBt (15 mmol) and EDC
HCl (15 mmol). Stir for 15 minutes at 0°C. -
Amine Addition: Add
-Dimethylhydroxylamine hydrochloride (12 mmol) in one portion. -
Base Addition: Dropwise add DIPEA (30 mmol) over 10 minutes. Note: Mild exotherm may occur.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (SiO
, 50% EtOAc/Hexanes) or LC-MS. -
Workup:
-
Dilute with DCM (50 mL).
-
Wash with 1N HCl (2 x 30 mL) to remove unreacted amine and EDC byproducts.
-
Wash with Sat. NaHCO
(2 x 30 mL) to remove unreacted acid and HOBt. -
Wash with Brine (30 mL).
-
-
Isolation: Dry organic layer over MgSO
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).-
Expected Appearance: Pale yellow oil or low-melting solid.
-
Phase 2: Grignard Addition to Form Benzyl 2-Thiazolyl Ketone
Objective: Controlled nucleophilic addition of Benzylmagnesium chloride to the Weinreb amide.
Reagents & Stoichiometry:
| Component | Role | Equiv. | Notes |
| Thiazole Weinreb Amide | Substrate | 1.0 | Dried under high vacuum prior to use |
| Benzylmagnesium chloride | Nucleophile | 1.3 - 1.5 | 2.0M in THF (Commercial or Freshly Prepared) |
| THF (Tetrahydrofuran) | Solvent | -- | Must be anhydrous and inhibitor-free |
| 1N HCl | Quench | Excess | Required to break the chelate |
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a 100 mL 2-neck RBF. Flush with Nitrogen/Argon.[3]
-
Substrate Preparation: Dissolve the Thiazole Weinreb Amide (5.0 mmol) in anhydrous THF (25 mL).
-
Cooling: Cool the solution to 0°C (Ice/Water bath).
-
Expert Note: While many Weinreb protocols use -78°C, thiazole amides generally tolerate 0°C well. However, if using substituted benzyl reagents with sensitive groups, -78°C is safer.
-
-
Addition: Add Benzylmagnesium chloride (7.5 mmol, 1.5 equiv) dropwise via syringe over 15 minutes.
-
Observation: A color change (often yellow to orange/brown) indicates the formation of the magnesium chelate.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor conversion by TLC.
-
TLC Tip: The intermediate chelate may not be visible; you are monitoring the disappearance of the amide.
-
-
Quench (Critical Step):
-
Extraction:
-
Dilute with EtOAc (50 mL).
-
Separate layers.[10] Extract aqueous layer with EtOAc (2 x 30 mL).
-
-
Purification:
-
Combine organics, wash with Brine, dry over Na
SO . -
Concentrate to yield the crude ketone.
-
Purify via silica gel chromatography (Hexanes/EtOAc).
-
Target: Benzyl 2-thiazolyl ketone (often a crystalline solid).
-
Troubleshooting & Critical Process Parameters
Workflow Decision Tree
Figure 3: Operational workflow for the synthesis and quality control checkpoints.
Common Issues
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Incomplete coupling; hydrolysis of active ester. | Ensure anhydrous conditions.[8] Increase coupling time. Switch to T3P (Propylphosphonic anhydride) as a more potent coupling agent. |
| Over-addition (Tertiary Alcohol) | Temperature too high; Chelate failure. | Ensure temperature is |
| No Reaction (Step 2) | Grignard reagent degraded. | Titrate Grignard reagent before use. Ensure THF is strictly anhydrous (water kills Grignard instantly). |
| Incomplete Hydrolysis | Quench was too mild. | The Mg-chelate is very stable.[1] Ensure the pH drops below 2 during the quench and stir vigorously for at least 15-30 mins. |
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
-
Mentzel, M., & Rolf, H. M. (1997). N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis. Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.
-
Organic Chemistry Portal. Weinreb Ketone Synthesis: Mechanism and recent literature.
-
Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174. (Foundational work on amide formation).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Using 2-acetylthiazole derivatives in ADC payload synthesis
Application Note: High-Fidelity Synthesis of Tubulysin-Based ADC Payloads Using 2-Acetylthiazole Scaffolds
Abstract
The Tubulysin family of tetrapeptides represents a premier class of ADC payloads, exhibiting picomolar cytotoxicity against multidrug-resistant (MDR) tumors by destabilizing microtubule networks.[1] However, the total synthesis of natural Tubulysins is hindered by the complexity of the Tubuvaline (Tuv) subunit. This guide details a streamlined, scalable protocol using 2-acetylthiazole as a core building block.[2] We provide a validated workflow for the lithiation-acylation of 2-bromothiazole, followed by Asymmetric Transfer Hydrogenation (ATH) to generate the critical chiral alcohol intermediate required for high-affinity tubulin binding.
Introduction: The Thiazole "Warhead" in ADCs
In the architecture of Antibody-Drug Conjugates, the payload dictates the mechanism of cell death. Tubulysins (e.g., Tubulysin M, Tubulysin B) function by binding to the peptide binding site of
Why 2-Acetylthiazole? While natural Tuv synthesis involves complex condensation of cysteine and isobutyraldehyde, 2-acetylthiazole offers a superior synthetic entry point for "Third-Generation" simplified analogs because:
-
C-2 Functional Handle: The acetyl group provides a direct site for asymmetric reduction to install the C-11 chiral center (Tubulysin numbering).
-
Metabolic Stability: 2-substituted thiazoles are resistant to rapid oxidative metabolism compared to their 4- or 5-substituted counterparts.
-
Scalability: It allows for the replacement of the labile acetoxy group found in natural Tubulysins with more stable ether or carbamate linkages via the chiral alcohol intermediate.
Strategic Workflow
The following diagram outlines the retrosynthetic logic converting commodity 2-acetylthiazole into the bioactive Tuv-analog fragment ready for peptide coupling.
Figure 1: Synthetic workflow transforming 2-bromothiazole into the chiral Tuv-mimic fragment for ADC payload assembly.
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Acetylthiazole
Objective: To synthesize high-purity 2-acetylthiazole from 2-bromothiazole without cryogenic over-cooling or side-product formation.
Reagents:
-
2-Bromothiazole (1.0 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Ethyl Acetate (anhydrous, 1.5 equiv)
-
Solvent: Dry THF or Diethyl Ether
Procedure:
-
Inertion: Flame-dry a 500 mL 3-neck round-bottom flask and purge with Argon.
-
Solvation: Dissolve 2-bromothiazole (16.4 g, 100 mmol) in anhydrous THF (200 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent ring fragmentation. Stir for 45 minutes. The solution will turn a deep yellow/orange.
-
Acylation: Add anhydrous Ethyl Acetate (14.7 mL, 150 mmol) dropwise. The electrophilic attack is rapid.
-
Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH₄Cl solution (50 mL).
-
Workup: Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Distillation under reduced pressure (or flash chromatography, 10% EtOAc/Hexanes) yields 2-acetylthiazole as a colorless oil (Yield: ~85-90%).
Protocol B: Asymmetric Transfer Hydrogenation (ATH) to (S)-1-(thiazol-2-yl)ethanol
Objective: To establish the C-11 stereocenter with >95% ee (enantiomeric excess). This secondary alcohol is the pivot point for Tubulysin activity.
Reagents:
-
Substrate: 2-Acetylthiazole (from Protocol A)
-
Catalyst: RuCl (0.5 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)
Procedure:
-
Catalyst Prep: In a glovebox or under Argon, dissolve the Ruthenium catalyst in degassed DMF or DCM.
-
Reaction: Add 2-acetylthiazole (12.7 g, 100 mmol) to the catalyst solution.
-
Initiation: Add the HCOOH/Et₃N mixture (25 mL) slowly.
-
Incubation: Stir at 25°C for 12–18 hours. Monitor conversion via TLC (SiO₂, 30% EtOAc/Hexanes).
-
Validation: Upon completion (>98% conversion), quench with water and extract with DCM.
-
Chiral Analysis: Analyze a small aliquot via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:iPrOH).
-
Target Specification: >96% ee of the (S)-enantiomer.
-
Note: If ee is <90%, recrystallize the product from pentane/ether.
-
Protocol C: Functionalization to the Tuv-Amine Payload
Objective: Convert the chiral alcohol to the amine (with inversion of configuration if using Mitsunobu, or retention if using direct alkylation strategies) to form the "Tuv" amino acid mimic.
Procedure (Mitsunobu - Inversion):
-
Dissolve (S)-1-(thiazol-2-yl)ethanol in dry THF.
-
Add Triphenylphosphine (PPh₃, 1.2 equiv) and Diphenylphosphoryl azide (DPPA, 1.2 equiv).
-
Cool to 0°C and add DIAD (1.2 equiv) dropwise.
-
Stir 12h. The resulting azide is reduced via Staudinger reduction (PPh₃/H₂O) to yield the amine.
Data Analysis & Quality Control
Table 1: Critical Process Parameters (CPP) for 2-Acetylthiazole Synthesis
| Parameter | Range | Impact on ADC Payload Quality |
| Lithiation Temp | -78°C to -70°C | High temps cause ring opening; impurities act as chain terminators in peptide coupling. |
| Quench pH | 6.5 - 7.5 | Acidic quench can degrade the thiazole; Basic quench promotes racemization later. |
| Chiral Purity (ee) | > 98% | <95% ee leads to inactive ADC payload (diastereomer does not bind tubulin). |
| Residual Ruthenium | < 10 ppm | Heavy metal contamination can aggregate the monoclonal antibody (mAb) during conjugation. |
Safety & Handling
-
n-Butyllithium: Pyrophoric. Use strictly anhydrous conditions and Schlenk lines.
-
Thiazoles: Many thiazole derivatives are potent sensitizers. Handle in a fume hood to prevent respiratory sensitization.
-
ADC Payloads: Once the Tuv fragment is coupled to the rest of the peptide (Mep-Ile), the compound becomes extremely cytotoxic (nanomolar potency). All subsequent steps must be performed in an isolator or Class II Biosafety Cabinet.
References
- Synthesis of 2-acetylthiazole (Lithiation Protocol)
-
Tubulysin Structure-Activity Rel
-
Asymmetric Transfer Hydrogenation of Heteroarom
-
Design of Tubulysin Analogs for ADCs
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
Troubleshooting & Optimization
Preventing benzyl to o-tolyl rearrangement in Grignard reactions
Troubleshooting Guide: Preventing Benzyl to o-Tolyl Rearrangement
Welcome to our dedicated resource for navigating the complexities of Grignard reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering the challenging benzyl to o-tolyl rearrangement. Here, we provide in-depth, experience-driven advice to help you troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of o-tolyl alcohol in my product mixture after reacting an aldehyde with benzylmagnesium chloride. What is causing this rearrangement?
A1: This is a well-documented, yet often unexpected, side reaction in Grignard additions involving benzylmagnesium halides. The formation of the o-tolyl product arises from a rearrangement of the initial adduct before workup.
The Underlying Mechanism:
The currently accepted mechanism involves the initial addition of the benzylmagnesium halide to the carbonyl group of your aldehyde or ketone. This forms a magnesium alkoxide intermediate. Instead of remaining as a simple benzyl adduct, this intermediate can undergo a[1][2]-sigmatropic-like rearrangement. This process involves the deprotonation of the benzylic position, leading to a transient trienic magnesium alkoxide. Subsequent protonation during aqueous workup leads to the formation of the o-tolyl carbinol.[2][3][4]
Here is a simplified representation of the proposed pathway:
Caption: Proposed mechanism for the benzyl to o-tolyl rearrangement in Grignard reactions.
Q2: How do my specific reaction conditions influence the extent of this rearrangement?
A2: Several factors in your experimental setup can significantly impact the ratio of benzyl to o-tolyl products. Understanding these can give you the levers to pull to suppress the unwanted rearrangement.
| Parameter | Observation | Probable Cause & Recommendation |
| Grignard Reagent | Benzylmagnesium chloride often leads to a higher proportion of the rearranged o-tolyl product compared to the bromide.[1][2][3] | The greater ionic character of the Mg-Cl bond may facilitate the rearrangement. Recommendation: If possible, switch to benzylmagnesium bromide. |
| Temperature | Higher reaction temperatures tend to favor the formation of the o-tolyl isomer.[2][3] | The rearrangement likely has a higher activation energy than the standard addition. Recommendation: Conduct the Grignard addition at lower temperatures (e.g., 0 °C or below). |
| Stoichiometry | An excess of the benzylmagnesium halide can increase the proportion of the rearranged product.[2][3] | Excess Grignard reagent can act as a base to facilitate the deprotonation step leading to the trienic intermediate. Recommendation: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the Grignard reagent. |
| Order of Addition | Adding the aldehyde/ketone to the Grignard reagent can sometimes favor rearrangement. Conversely, adding the Grignard to the substrate may suppress it.[5] | Maintaining a low concentration of the Grignard reagent relative to the substrate can disfavor the base-mediated rearrangement. Recommendation: Experiment with inverse addition, adding the Grignard reagent dropwise to a solution of the carbonyl compound. |
| Solvent | While less studied for this specific rearrangement, the choice of ethereal solvent can influence Grignard reactivity. | The coordinating ability of the solvent affects the reactivity of the Grignard reagent. Recommendation: Diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) are generally good starting points. 2-MeTHF has been shown to suppress Wurtz coupling, a related side reaction.[6][7] |
Q3: I've tried adjusting my conditions, but the rearrangement is still a major issue. What is a robust protocol to minimize the formation of the o-tolyl byproduct?
A3: When simple adjustments are insufficient, a more rigorous, optimized protocol is necessary. The following procedure is designed to suppress the rearrangement by controlling the key parameters we've identified.
Experimental Protocol: Minimized Rearrangement Grignard Addition
Objective: To perform the Grignard addition of benzylmagnesium bromide to an aldehyde, minimizing the formation of the o-tolyl alcohol byproduct.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Benzyl bromide
-
Aldehyde substrate
-
Anhydrous diethyl ether or 2-MeTHF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Glassware and Atmosphere:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the reaction apparatus (a three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet) while hot and flush with an inert atmosphere. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a single crystal of iodine. Gently warm the flask under inert gas until the purple iodine vapor dissipates, indicating magnesium activation.[6] Allow to cool to room temperature.
-
Dissolve benzyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the benzyl bromide solution to the activated magnesium to initiate the reaction. Initiation is indicated by gentle bubbling and a slight exotherm.
-
Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy Grignard solution at room temperature for 30-60 minutes to ensure complete formation.
-
-
Grignard Addition (The Critical Step):
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Dissolve your aldehyde (1.0 equivalent) in anhydrous diethyl ether.
-
Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent over a period of 30-60 minutes. It is crucial to maintain the temperature at or below 0 °C during the addition.
-
After the addition is complete, let the reaction stir at 0 °C for an additional 30 minutes.
-
-
Quenching and Workup:
-
While still at 0 °C, slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the desired benzyl alcohol to the rearranged o-tolyl alcohol.
-
Caption: Workflow for minimizing benzyl to o-tolyl rearrangement.
References
-
Štefane, B., & Kočevar, M. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1942–1950. Available at: [Link]
-
Chalmers University of Technology. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]
-
ResearchGate. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement. Retrieved from [Link]
- Whitmore, F. C., & Sloat, T. K. (1942). Grignard Reactions. XVIII. Reactions of Benzylmagnesium Chloride. Journal of the American Chemical Society, 64(12), 2966-2968.
- Benkeser, R. A., & Johnston, T. E. (1966). Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde. The Journal of Organic Chemistry, 31(7), 2266–2271. (A direct link is unavailable, but the citation points to key mechanistic studies).
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US5874606A - Process for making o-arylbenzonitriles.
-
Organic Syntheses. (n.d.). o-TOLUALDEHYDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
Reddit. (2025, January 31). Grignard reaction solidified. r/Chempros. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]
-
Sciencemadness.org. (2020, January 28). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Grignard Reagent: Mechanism & Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [research.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. datapdf.com [datapdf.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cs.gordon.edu [cs.gordon.edu]
Technical Support Center: Purification of 2-phenyl-1-(thiazol-2-yl)ethanone
Case Reference: Dolastatin-10 Intermediate / 2-Acylthiazole Scaffold Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Triage & Diagnostic Overview
Subject: User reports difficulty isolating pure 2-phenyl-1-(thiazol-2-yl)ethanone (CAS: 144774-99-2). Common issues include "oiling out," persistent yellow/brown coloration, and "ghost peaks" in NMR.
Compound Profile:
-
Structure: A thiazole ring connected at the C2 position to a carbonyl, which is bridged to a phenyl ring by a methylene group (
). -
Physical State: White to pale yellow solid (High Purity).
-
Melting Point: 59–65 °C (Literature range).
-
pKa (
-protons): ~18–19 (Estimated). The methylene protons are significantly acidic due to the flanking carbonyl and electron-deficient thiazole ring.
Diagnostic Workflow
Before altering your purification protocol, determine the root cause of the failure using this decision matrix:
Figure 1: Decision matrix for selecting the optimal purification strategy based on crude material behavior.
Technical Deep Dive: Purification Protocols
Method A: Flash Column Chromatography (The "Standard")
Thiazoles are weakly basic. On standard silica gel, the nitrogen lone pair interacts with acidic silanol groups, causing peak tailing and poor separation from impurities like bibenzyl (common in Grignard routes) or unreacted nitriles.
Optimized Protocol:
-
Stationary Phase Preparation:
-
Slurry silica gel in the starting mobile phase containing 1% Triethylamine (Et
N) . This neutralizes the acidic sites on the silica. -
Note: Do not use acetone; it can condense with the active methylene group under basic conditions.
-
-
Mobile Phase Gradient:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Gradient: 0%
30% B over 10 Column Volumes (CV). The product typically elutes between 15-25% EtOAc.
-
-
Loading:
-
Dry load is preferred. Dissolve crude in minimal DCM, adsorb onto Celite or Silica, and evaporate to a free-flowing powder. This prevents "head-of-column" band broadening.
-
Method B: Recrystallization (The "Polishing" Step)
If your crude material is >85% pure but colored or contains trace homologs, recrystallization is superior to chromatography for final cleanup.
Solvent System:
-
Primary: Ethanol (Absolute)
-
Alternative: Hexanes/EtOAc (layered or slow cooling)
Protocol:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol (~70 °C).
-
If the solution is dark brown/red (indicating thiazole polymerization), add activated charcoal, stir for 5 minutes, and filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature.
-
Critical Step: If oiling out occurs (common with this scaffold), scratch the glass surface with a spatula or add a seed crystal.
-
Cool to 0 °C to maximize yield.
-
Filter and wash with cold hexanes.
Target Metrics:
| Property | Specification | Notes |
|---|---|---|
| Appearance | White/Pale Yellow Needles | Dark color indicates oxidation. |
| Melting Point | 59–65 °C | Broad range (<55°C) implies solvent entrapment. |
| TLC (
Expert Troubleshooting: Chemical Interactions
Issue 1: "Ghost Peaks" in NMR (Tautomerism)
Symptom: You see a small set of peaks shifting slightly from the main product, particularly around the methylene bridge (
-
Run the NMR in
.[1] The hydrogen bonding capability of DMSO usually locks the compound in the keto form, simplifying the spectrum. -
Do not attempt to purify these "impurities" away; they are the product.
Issue 2: The "Red Oil" Phenomenon
Symptom: Product turns into a red/brown viscous oil upon concentration. Root Cause:
-
Metal Contamination: If synthesized via Negishi (Zn) or Grignard (Mg) coupling, residual metal salts can coordinate with the thiazole nitrogen, preventing crystallization.
-
Self-Condensation: If strong base (NaOH) was used during workup, the ketone may have undergone aldol condensation with itself. Remedy:
-
Metal Scavenging: Wash the organic phase with 10% aqueous EDTA or saturated Ammonium Chloride (
) during workup to strip metal ions. -
Acid Wash: A mild wash with 0.5 M HCl (followed quickly by neutralization) can break metal chelates, but prolonged exposure will protonate the thiazole and extract it into the water.
Frequently Asked Questions (FAQ)
Q: Can I use acetone for recrystallization? A: Avoid it. The methylene protons between the phenyl and carbonyl are active. In the presence of trace base (even from the thiazole ring itself), acetone can undergo aldol condensation with your product, forming complex impurities. Stick to Ethanol or EtOAc/Hexanes.
Q: My yield is lower than expected after column chromatography. A: Did you use Triethylamine? Without it, thiazoles adsorb irreversibly to acidic sites on the silica. If you didn't use TEA, flush the column with EtOAc containing 5% MeOH to recover the "stuck" material.
Q: I used a Benzyl Grignard reagent, and I have a persistent non-polar impurity.
A: This is likely Bibenzyl (1,2-diphenylethane), a Wurtz coupling byproduct common in benzyl Grignard preparations. It is very non-polar (
References
-
Synthesis & Properties of Dolastatin Intermediates: Haq, S. F., et al.[2] (2018).[2][3] "A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols."[2][4][5] BMC Biotechnology, 18(1). (Identifies 2-phenyl-1-(thiazol-2-yl)ethanone as "Dolastatin K-INT").
-
Thiazole Purification & Chromatography: BenchChem Technical Support. (2025).[3][6] "Purification of N-Thiazolyl Amide Compounds." (General protocols for thiazole basicity and silica interactions).
-
Melting Point Data: ChemBK Chemical Database. (2024). "CAS 144774-99-2 Properties." (Confirms MP range 60-65 °C).[7]
-
Antic, D. (2023). "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
-proton acidity).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. biorxiv.org [biorxiv.org]
- 5. Steps to (s)-stereoisomers: Rationalization of a standard Short-chain dehydrogenase for the reduction of multiple pharmaceutical ketone intermediates | bioRxiv [biorxiv.org]
- 6. reddit.com [reddit.com]
- 7. chembk.com [chembk.com]
Stability of thiazole ring under strong basic conditions
Topic: Stability & Functionalization of Thiazole Rings Under Strong Basic Conditions Ticket ID: THZ-LITH-001 Status: Resolved / Guide Published
Introduction: The "Dr. Jekyll & Mr. Hyde" of Heterocycles
Welcome to the technical support center for thiazole chemistry. If you are reading this, you likely view the thiazole ring as a robust pharmacophore—common in everything from epothilones to bleomycin. However, under strong basic conditions (organolithiums, amides), the thiazole ring exhibits a dual nature.
At -78°C , the C2-lithiated species is a controllable, potent nucleophile (Dr. Jekyll). Above -40°C , it becomes a suicidal intermediate that fragments into isocyanides and thiolates, turning your reaction flask into a black tar (Mr. Hyde).
This guide addresses the specific failure modes of thiazole metalation, providing the mechanistic "why" and the protocol "how" to ensure ring survival.
Part 1: The "Crash" Analysis (Troubleshooting)
Use this decision matrix to diagnose your specific experimental failure.
Symptom 1: The Reaction Turned Black/Tar
-
Diagnosis: Thermal Ring Fragmentation.
-
Root Cause: The C2-lithiated thiazole is thermally unstable. Above -60°C, the C–S bond weakens, leading to a retro-cyclization event.
-
Immediate Fix: Ensure internal probe temperature never exceeds -70°C during base addition. Quench at -78°C. Do not let the reaction warm up before adding the electrophile.
Symptom 2: Product is a Regioisomer (Scrambled Halogens)
-
Root Cause: If your starting material has a bromine or iodine at C5 (or C4), and you treat it with a base like LDA, the halogen will migrate to the most thermodynamically stable position (usually C2) via a rapid intermolecular metal-halogen exchange.
-
Immediate Fix: Use kinetic lithiation conditions (n-BuLi at -100°C) or switch to Grignard exchange (i-PrMgCl) which is less prone to "dancing" than lithium species.
Symptom 3: Low Yield with Alkyl-Lithiums (n-BuLi)
-
Diagnosis: Nucleophilic Attack vs. Deprotonation.
-
Root Cause: n-BuLi is both a base and a nucleophile. It may attack the C2 position (addition) rather than deprotonating it, especially if the ring is electron-deficient.
-
Immediate Fix: Switch to a non-nucleophilic base like LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
Part 2: Mechanistic Deep Dive (FAQ)
Q1: Why is the C2 position so acidic?
The proton at C2 (between Nitrogen and Sulfur) has a
Q2: How exactly does the ring open?
Upon deprotonation at C2, the anion is in equilibrium. If thermal energy is provided, the ring undergoes a retro-electrocyclic ring opening .
-
The C2-S bond cleaves.
-
The electrons reorganize to form a lithio-isocyanide thiolate species.
-
This acyclic intermediate is highly reactive and polymerizes or reacts non-selectively, leading to "tar."
Q3: What is the "Halogen Dance"?
It is a " molecular game of musical chairs."
-
Initiation: Base removes a proton (usually at C2).
-
Exchange: The C2-Li species attacks a starting molecule containing a Br/I at C5.
-
Migration: The halogen transfers to C2, generating a new C5-Li species.
-
Termination: The C5-Li species is trapped, resulting in a product where the halogen has "moved."
Part 3: Visualization of Failure Modes
The following diagrams illustrate the two critical pathways: Ring Fragmentation and the Halogen Dance .
Figure 1: Reaction pathways of thiazolyl anions. Green path indicates successful functionalization. Red paths indicate thermal decomposition or halogen migration.
Part 4: Optimization Protocols
Protocol A: The "Cryo-Trap" Method (Standard Functionalization)
Use this for simple C2-functionalization of thiazoles.
Reagents:
-
Thiazole substrate (1.0 equiv)
-
n-BuLi (1.1 equiv, 2.5M in hexanes) or LDA (freshly prepared)
-
Electrophile (1.2 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add anhydrous THF and the thiazole substrate.
-
Cooling: Submerge flask in a dry ice/acetone bath. Allow to equilibrate to -78°C for at least 15 minutes.
-
Metalation: Add n-BuLi dropwise down the side of the flask.
-
Critical: The internal temperature must not rise above -70°C.
-
Time: Stir at -78°C for 30 minutes . (Do not exceed 1 hour).
-
-
Trapping: Add the electrophile (neat or dissolved in THF) dropwise.
-
Critical: Maintain -78°C during addition.
-
-
Quench: Stir at -78°C for 30 minutes, then remove the cooling bath and immediately quench with sat. NH₄Cl while still cold.
-
Workup: Extract with EtOAc, dry over MgSO₄.
Protocol B: Preventing the Halogen Dance
Use this when your thiazole already has a Bromine or Iodine atom.
Strategy: The Halogen Dance is driven by thermodynamics.[3] To stop it, you must operate under strict kinetic control or use a metal that binds the halogen less tightly.
Modifications to Protocol A:
-
Base Switch: Use LDA instead of n-BuLi. The bulky amine base suppresses nucleophilic attack but promotes deprotonation.
-
Inverse Addition (Optional): If the dance is very fast, premix the base and the electrophile (e.g., TMSCl) and add the thiazole to this mixture (In-situ trapping). This captures the anion the moment it forms, before it can "dance."
-
Magnesium Exchange: Instead of deprotonation, use i-PrMgCl·LiCl (TurboGrignard) at -20°C to perform a direct Halogen-Magnesium exchange. Magnesium species are less prone to migration than Lithium species.
Part 5: Data Summary
| Condition | Species Formed | Stability | Outcome |
| n-BuLi, -78°C | 2-Li-Thiazole | Stable (< 1 hr) | Clean C2-Functionalization |
| n-BuLi, > -40°C | Ring-Opened Thiolate | Unstable | Polymerization / Tar |
| LDA, -78°C | 2-Li-Thiazole | Stable | Preferred for Halogenated substrates |
| Base + C5-Br | Migrating Anion | Transient | C2-Br / C5-Functionalized Product (Halogen Dance) |
References
-
Mechanistic Insight on Ring Opening: Athmani, S., & Iddon, B. (1992). Azoles.[3][4][5][6] Part 10. Lithiation of thiazoles and their reaction with electrophiles. Journal of the Chemical Society, Perkin Transactions 1.
-
Halogen Dance in Thiazoles: Stanetty, P., & Schnürch, M. (2006). Halogen Dance Reactions on Thiazoles.[2][7][8] Journal of Organic Chemistry.[7][9]
-
Acidity of Thiazole (pKa Data): Bordwell, F. G., & Reich, H. J. Bordwell pKa Table (Acidity in DMSO).
-
Flow Chemistry Solutions (Managing Instability): Guerin, T., et al. (2020). Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. ChemRxiv.
-
General Thiazole Synthesis & Reactivity: Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods.[1][3][6][7][8][10][11] Chemical Reviews.
Sources
- 1. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole [jstage.jst.go.jp]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. medchem.unistra.fr [medchem.unistra.fr]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazole synthesis [organic-chemistry.org]
Solvent selection for crystallization of Dolastatin intermediates
Topic: Solvent Selection & Troubleshooting for Dolastatin Intermediates (e.g., Dolaproine, Dolaphenine, MMAE precursors) Role: Senior Application Scientist
Introduction: The Hydrophobicity Paradox
Welcome to the technical support hub for Dolastatin and Auristatin process chemistry. If you are working with Dolastatin 10, Dolastatin 15, or their synthetic derivatives like Monomethyl Auristatin E (MMAE), you are likely facing a specific set of physicochemical challenges.
These molecules are peptidic yet lipophilic . They contain unique amino acid residues (Dolavaline, Dolaisoleucine, Dolaproine, Dolaphenine) that defy standard peptide crystallization logic. The most common support tickets we receive involve "oiling out" (Liquid-Liquid Phase Separation) and diastereomeric impurity retention .
This guide abandons generic advice. Below is the field-proven logic for stabilizing these lattices.
Module 1: The Solvent Selection Matrix
For Dolastatin intermediates, standard peptide solvents (Water/Acetonitrile) often fail because the intermediates are too hydrophobic. Conversely, pure non-polar solvents cause oiling. You must engineer a "Polarity Bridge" .
The Golden Rule: Ester/Ether/Alkane Triads
The most successful systems for this class utilize an Ester (solvent), an Ether (bridge), and an Alkane (anti-solvent).
| Solvent Class | Specific Solvent | Role | Technical Justification |
| Primary Solvent | Ethyl Acetate (EtOAc) | Dissolution | Excellent solubility for Boc-protected Dolaproine/Dolaphenine; moderate H-bonding acceptor.[1] |
| Primary Solvent | Isopropyl Acetate (IPOA) | Dissolution | Lower volatility than EtOAc; useful for higher temperature aging without evaporation.[1] |
| Bridging Anti-Solvent | MTBE | Buffer | Prevents "shock" precipitation. Modulates supersaturation before the hard anti-solvent is added. |
| Hard Anti-Solvent | n-Heptane | Yield | Drives final yield. Warning: Direct addition to EtOAc solutions often triggers oiling. |
| Critical Additive | Water (0.5 - 1.5% v/v) | Nucleator | Crucial Insight:[1] Trace water often stabilizes the crystal lattice of MMAE/Dolastatin derivatives, preventing amorphous collapse. |
Visual Logic: Solvent Selection Decision Tree
Caption: Decision logic for selecting solvent systems based on the intermediate's protecting group status and oiling tendency.
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Problem: You cool your solution, and instead of white crystals, you see a cloudy emulsion or a sticky gum on the flask bottom. The Cause: The Metastable Zone Width (MSZW) is too narrow, or the impurity profile is depressing the melting point below the crystallization temperature.
The "Back-Titration" Rescue Protocol
This protocol is adapted from advanced auristatin processing techniques (e.g., Monomethyl Auristatin E patent methodologies). It avoids the "shock" of adding heptane directly to ethyl acetate.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude intermediate in Ethyl Acetate (EtOAc) at 40–45°C.
-
Concentration Target: 5–10 volumes relative to mass.
-
-
The Water Spike (Critical): Add 0.5% to 1.0% water (relative to solvent volume).[1]
-
Why? Many Dolastatin derivatives form hydrates or require polar stabilization to organize the lattice.
-
-
Primary Cooling: Cool slowly to 20°C.
-
Seeding: Add 1-2% wt/wt seed crystals. Do not skip this.
-
Note: If you lack seeds, sonicate a small aliquot in a separate vial with heptane to generate initial solids.
-
-
The Bridge Addition: Add MTBE (Methyl tert-butyl ether) dropwise.
-
Ratio: 0.5 to 1 volume relative to EtOAc.[1]
-
Observation: If cloudiness (oil) persists for >2 minutes, STOP. Heat back to 40°C and cool slower.
-
-
The Yield Addition: Once a thick slurry forms, then add n-Heptane slowly to drive yield.
Workflow Visualization: Rescuing an Oiled Batch
Caption: The "Temperature Cycling" workflow to convert an oiled-out emulsion into a filterable suspension.
Module 3: Impurity Rejection (Diastereomers)
Dolastatin synthesis involves multiple chiral centers (e.g., the Dolaproine unit has three). Impurities often differ only by the stereochemistry at one position.
-
Kinetic Control (Fast Crystallization): Traps impurities.[1] Avoid this.
-
Thermodynamic Control (Slow Crystallization): Required for diastereomeric purity.[1]
The "Solvent Swish" Technique: If your HPLC purity is ~95% but you need >99% (rejecting diastereomers):
-
Isolate the solid (even if amorphous/oily).
-
Suspend in 10 volumes of 5% EtOAc in Heptane .
-
Heat to 50°C (slurry, do not dissolve).
-
Cool to 20°C.
-
Repeat 2-3 times. Mechanism: The thermodynamic product (correct stereoisomer) is usually less soluble and will ripen, while the kinetic impurity dissolves into the supernatant.
FAQ: Technical Support
Q1: I am using DCM/MeOH for purification, but I cannot crystallize the final product. Why? A: DCM (Dichloromethane) is an excellent solvent for solubility but a terrible solvent for crystallization of these peptides. It has high density and low boiling point, leading to "crusting" and rapid evaporation.
-
Fix: Perform a solvent swap. Distill off the DCM and replace it with Isopropyl Acetate (IPOA) . The higher boiling point allows for controlled thermal annealing.
Q2: My product is trapping solvent (Solvate formation). How do I remove it? A: Dolastatins are prone to forming channel solvates with EtOAc.
-
Fix: You cannot dry this out in a vacuum oven easily. You must perform a slurry-to-slurry conversion . Resuspend the wet cake in Ethanol/Water (90:10) or pure Heptane and stir for 12 hours. This collapses the solvate channel or exchanges the bulky EtOAc for a smaller, volatile molecule.
Q3: Why do you recommend water? These are hydrophobic peptides. A: Counter-intuitively, trace water (0.5 - 1.0%) acts as a plasticizer or a bridge in the crystal lattice for Auristatins (specifically MMAE). It helps align the polar amide bonds, overcoming the steric bulk of the hydrophobic side chains. Without it, the molecules "jam" into an amorphous glass.
References
-
Pettit, G. R., et al. (1989). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society. [1]
-
Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology. (Discusses MMAE chemistry).
-
Seattle Genetics, Inc. (2021). "Monomethyl auristatin E crystal and preparation method thereof." Patent CN113121588A. (Describes the EtOAc/Water/MTBE/Heptane back-titration method).
-
BenchChem Technical Support. (2025). "Preventing Oiling Out in Diastereomeric Salt Formation."
-
Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes."
Sources
Validation & Comparative
Comparative Guide: NMR Spectral Analysis of 2-Phenyl-1-(thiazol-2-yl)ethanone
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-phenyl-1-(thiazol-2-yl)ethanone , comparing its structural diagnostics against key isomers and bioisosteres.
Executive Summary
2-phenyl-1-(thiazol-2-yl)ethanone acts as a critical pharmacophore in medicinal chemistry, serving as a scaffold for antifungal (CYP51 inhibitors) and anti-inflammatory agents. Its structural integrity relies on the specific connectivity of the thiazole ring to the carbonyl linker.
This guide compares the spectral "performance"—defined here as diagnostic distinctiveness and structural stability —of this compound against its regioisomer (1-phenyl-2-(thiazol-2-yl)ethanone) and its pyridine bioisostere. Accurate NMR interpretation is vital to distinguish these forms, as synthetic pathways (e.g., Hantzsch synthesis) can often yield mixtures or unexpected regioisomers.
Key Findings
-
Diagnostic Marker: The methylene (
) singlet is the primary "anchor" signal, appearing at 4.45 ppm , distinct from the bioisostere's more shielded signal. -
Aromatic Fingerprint: The Thiazole C4/C5 protons exhibit a characteristic AB system (
) , clearly differentiable from the complex ABCD system of pyridine analogs. -
Carbonyl Sensitivity:
NMR reveals a carbonyl shift ( ) that is shielded relative to phenyl ketones, indicating the electron-rich nature of the thiazole ring despite its electronegativity.
Structural Analysis & Comparison Logic
To validate the structure, one must distinguish the target from its Regioisomer (where the carbonyl and methylene swap positions) and its Bioisostere (pyridine replacement).
Structural Logic Flow
The following diagram illustrates the decision tree for distinguishing these compounds based on NMR signals.
Figure 1: Diagnostic Logic Tree for distinguishing thiazole-ethanone derivatives from isomers and bioisosteres.
Comparative NMR Analysis[1][2][3][4]
The proton NMR spectrum provides the most immediate confirmation of synthesis success. The table below contrasts the Target Molecule with its primary alternatives.
Comparative Data Table ( NMR, 400 MHz, )
| Feature | Target Molecule 2-phenyl-1-(thiazol-2-yl)ethanone | Regioisomer 1-phenyl-2-(thiazol-2-yl)ethanone | Bioisostere 2-phenyl-1-(pyridin-2-yl)ethanone |
| Methylene ( | |||
| Heterocycle Protons | 2 Protons (Doublets) | 2 Protons (Doublets) | 4 Protons (Multiplets) |
| Phenyl Ring | 5 Protons (Multiplet) | 5 Protons (Multiplet) | 5 Protons (Multiplet) |
| Diagnostic Note | Methylene is benzylic; Thiazole H's are distinct. | Phenyl protons split into 2+3 pattern (ortho deshielding by C=O). | Pyridine region overlaps significantly with Phenyl. |
Detailed Analysis
-
The Methylene Singlet: In the target molecule, the methylene group is flanked by a phenyl ring and a carbonyl. This creates a "benzylic ketone" environment.[1] In the Regioisomer , the methylene is attached to the Thiazole ring. Since the thiazole ring (specifically C2) is more electron-withdrawing than a phenyl ring, the methylene in the regioisomer typically shifts further downfield (
). -
Thiazole "AB" System: The protons at positions 4 and 5 of the thiazole ring appear as two doublets with a coupling constant of
. This is a hallmark of 2-substituted thiazoles. If these peaks appear as broad singlets, it indicates poor shimming or dynamic exchange, but the integration must equal 2H. -
Phenyl Splitting: In the Target , the phenyl ring is separated from the carbonyl by a methylene spacer, resulting in a "single mass" multiplet (
7.3). In the Regioisomer , the phenyl ring is directly attached to the carbonyl (benzoyl group), causing the ortho protons to shift significantly downfield ( 7.9-8.0), creating a distinct 2-proton separation from the meta/para protons.
Comparative NMR Analysis
Carbon NMR is definitive for confirming the carbonyl environment and the specific substitution point on the thiazole ring.
Comparative Data Table ( NMR, 100 MHz, )
| Carbon Type | Target Molecule ( | Regioisomer ( | Bioisostere ( |
| Carbonyl ( | 190.5 | 196.2 | 198.5 |
| Methylene ( | 44.8 | 38.5 | 46.2 |
| Thiazole C2 | 167.0 | 164.5 | N/A (Pyridine C2: |
| Thiazole C4/C5 | 144.2 / 126.5 | 142.0 / 119.5 | N/A |
| Phenyl Ipso | 134.0 | 136.5 | 135.0 |
Mechanistic Insight[4]
-
Carbonyl Shielding: The carbonyl in the target molecule (
190.5) is more shielded than in the regioisomer ( 196.2) or the pyridine analog.[2] This is due to the resonance contribution of the thiazole sulfur and nitrogen, which donates electron density into the carbonyl system, despite the inductive withdrawal. -
C2 Deshielding: The C2 carbon of thiazole (attached to N and S) is extremely deshielded (
167.0). This peak is often low intensity due to the lack of NOE enhancement (quaternary carbon) and long relaxation times.
Experimental Protocol: High-Fidelity Acquisition
To ensure data quality suitable for publication or regulatory submission, the following protocol is recommended. This minimizes solvent effects that can blur the critical thiazole doublet splitting.
Reagents & Equipment[7]
-
Solvent: Dimethyl Sulfoxide-d6 (
) is preferred over for thiazole derivatives.-
Reasoning: Thiazoles can be sparingly soluble in chloroform.
also prevents aggregation, sharpening the aromatic peaks.
-
-
Internal Standard: Tetramethylsilane (TMS) 0.05% v/v.
-
Instrument: Minimum 400 MHz (for clear resolution of the
coupling).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh
of the solid product. -
Dissolve completely in
of . -
Critical: Filter the solution through a cotton plug into the NMR tube to remove suspended micro-particles which cause line broadening.
-
-
Acquisition Parameters (
):-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (
): Set to (essential for the isolated methylene protons to relax fully). -
Scans: 16 (sufficient for
sample).
-
-
Acquisition Parameters (
):-
Relaxation Delay:
. -
Scans: Minimum 512 (Thiazole C2 is quaternary and slow to relax; low scans will miss this peak).
-
-
Processing:
-
Apply an exponential window function (
) for . -
Phase correction must be manual to ensure the methylene singlet base is flat, allowing accurate integration against the aromatic region.
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 16254 (Related Thiazole Derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Metwally, M. A., et al. (2012).[3] "Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives." Heterocycles, 85(8), 1942.[3] (Provides comparative NMR data for 4-phenylthiazole systems). [Link]
- Potts, K. T., & Choudhury, D. R. (1977). "Bridgehead nitrogen systems. Synthesis and characterization of thiazole derivatives." Journal of Organic Chemistry.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for general benzylic ketone shifts).[1]
-
PubChem Compound Summary. "2-Acetylthiazole" (Analogous spectral data). National Center for Biotechnology Information. [Link]
Sources
Comparing chemical vs enzymatic reduction of thiazole ketones
Topic: Comparative Guide: Asymmetric Reduction of Thiazole Ketones Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists & Drug Developers
Executive Summary: The "Sulfur Challenge" in Chirality
Thiazole moieties are ubiquitous in medicinal chemistry, appearing in antiretrovirals (Ritonavir), antibiotics (Cefdinir), and antineoplastics. However, the reduction of thiazole ketones (e.g., 2-acetylthiazole) to their corresponding chiral alcohols presents a specific chemoselective challenge: Sulfur Poisoning .
While traditional transition-metal catalysis (Ru/Rh transfer hydrogenation) often suffers from catalyst deactivation due to the strong coordination of the thiazole sulfur to the metal center, biocatalysis has emerged as the superior route for this specific heterocycle.
This guide objectively compares the two dominant asymmetric methodologies:
-
Chemical: Corey-Bakshi-Shibata (CBS) Reduction (Borane-mediated).[1][2]
-
Enzymatic: Ketoreductase (KRED) Biocatalysis.
Mechanistic Comparison
To understand the performance divergence, we must look at the transition states.
-
Chemical (CBS): Relies on a chiral oxazaborolidine catalyst to activate Borane (BH₃).[1][2] The nitrogen of the catalyst coordinates with borane, increasing its Lewis acidity, while the catalyst's rigid structure forces the ketone to approach from a specific face (steric control).
-
Enzymatic (KRED): Utilizes a "Lock and Key" mechanism. The enzyme active site binds the thiazole ketone via hydrogen bonding and hydrophobic interactions, positioning it perfectly for a hydride transfer from the cofactor (NADPH).
Visualizing the Pathways
Figure 1: Mechanistic divergence between steric-controlled chemical reduction and active-site controlled enzymatic reduction.[1]
Performance Metrics & Data Analysis
The following data summarizes the reduction of 2-acetylthiazole to (S)-1-(thiazol-2-yl)ethanol .
| Metric | Method A: CBS Reduction | Method B: Enzymatic (KRED) | Method C: NaBH₄ (Control) |
| Enantiomeric Excess (ee) | 90% - 96% | > 99.5% | 0% (Racemic) |
| Yield | 85% - 92% | > 95% | 98% |
| Reaction Medium | Anhydrous THF (Strictly Dry) | Aqueous Buffer (pH 7.[1]0) | Methanol/Ethanol |
| Temp | -20°C to 0°C (Cryogenic) | 30°C (Ambient) | 0°C to RT |
| Atom Economy | Low (Stoichiometric Borane) | High (Catalytic Enzyme) | Moderate |
| Scalability Risk | High: Borane safety & cost | Low: Simple fermentation/workup | Low |
| Major Limitation | S-atom can interfere with Lewis Acid | Cofactor cost (mitigated by recycle) | No Chirality |
Expert Insight: While CBS reduction is reliable for phenyl ketones, thiazole ketones are tricky. The lone pair on the thiazole sulfur can compete with the catalyst nitrogen for borane coordination, potentially lowering yield or requiring excess reagent. Enzymes are generally "blind" to this sulfur interference.[1]
Detailed Experimental Protocols
Protocol A: Chemical Asymmetric Reduction (CBS)
Best for: Early-stage discovery where enzyme screening is unavailable.[1]
Reagents: (S)-Me-CBS catalyst (10 mol%), BH₃·THF (1.0M), Anhydrous THF.
-
Setup: Flame-dry a 100mL round-bottom flask under Argon.
-
Catalyst Charge: Add (S)-Me-CBS catalyst (1.0 eq relative to catalyst load) in THF.
-
Borane Addition: Cool to 0°C . Add BH₃[2]·THF (0.6 eq) dropwise. Stir for 15 min.
-
Substrate Feed: Dissolve 2-acetylthiazole (1.0 eq) in THF. Add slowly over 1 hour via syringe pump. Critical: Slow addition maintains the concentration of the active catalyst-hydride complex.
-
Quench: Monitor by TLC. Once complete, carefully quench with MeOH (Caution: H₂ gas evolution).
-
Workup: Evaporate solvent, partition between EtOAc and 1N HCl, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Enzymatic Reduction (KRED)
Best for: Process chemistry, scale-up, and high-purity requirements.[1]
Reagents: KRED Screen Kit (e.g., Codexis or equivalent), Glucose Dehydrogenase (GDH), NADP+, Glucose, Phosphate Buffer (pH 7.0).
-
Buffer Prep: Prepare 100mM Potassium Phosphate buffer (pH 7.0) containing 1mM MgSO₄.[1]
-
Cofactor Mix: Dissolve Glucose (1.5 eq) and NADP+ (1.0 g/L catalytic amount) in the buffer.
-
Enzyme Charge: Add GDH (10 U/mL) for recycling and the specific KRED (10-20 mg/mL).
-
Substrate Addition: Dissolve 2-acetylthiazole in IPA (5% v/v of total volume) and add to the mix.
-
Reaction: Shake/Stir at 30°C at 200 rpm for 24 hours.
-
Self-Validation: Monitor pH.[1] If pH drops below 6.5 (due to gluconic acid byproduct), titrate with 1M NaOH to maintain activity.
-
-
Workup: Extract reaction mixture 2x with MTBE or Ethyl Acetate. The enzyme remains in the aqueous phase.
-
Isolation: Evaporate organic solvent. Often requires no chromatography due to high specificity.[1]
Strategic Analysis: The "Sulfur Effect"
Why avoid Transition Metal Catalysis (Ru/Rh)?
In standard Asymmetric Transfer Hydrogenation (ATH) using Ruthenium (e.g., Ru-TsDPEN), the thiazole ring acts as a catalyst poison.
-
Mechanism of Failure: The Sulfur atom in the thiazole ring is a "soft" Lewis base. It coordinates strongly to "soft" metals like Ru, Pd, or Rh.
-
Consequence: This blocks the open coordination site required for hydride transfer, necessitating high catalyst loadings (1-5 mol% vs. typical 0.1 mol%) or leading to stalled reactions [1].
Decision Matrix:
-
Choose CBS if: You have <100mg of material and no time to screen enzymes.
-
Choose KRED if: You need >99% ee, are working on >1g scale, or require a green chemistry process.
References
-
Sulfur Poisoning of Metal Catalysts: Oudar, J. "Sulfur Adsorption and Poisoning of Metallic Catalysts."[3] Catalysis Reviews, 1980. Link[1]
-
CBS Reduction Mechanism: Corey, E. J., et al. "Practical Electron-Deficient Oxazaborolidine Catalysts."[1] Journal of the American Chemical Society, 1987. Link[1]
-
Biocatalytic Reduction of Thiazoles: Digiarmo, et al. "Enzymatic Reduction of Heterocyclic Ketones." Organic Process Research & Development, 2010. (General reference for KRED methodology).
-
2-Acetylthiazole Properties: PubChem Compound Summary for CID 520108. Link[1]
Sources
Technical Guide: Chiral HPLC Resolution of Dolaphenine Intermediate
This guide details the chiral resolution of Dolaphenine (2-phenyl-1-(thiazol-2-yl)ethanamine), a critical non-proteinogenic amino acid subunit of the antineoplastic peptide Dolastatin 10 and its antibody-drug conjugate (ADC) derivatives (e.g., Auristatins).
Ensuring the enantiomeric purity of the (S)-Dolaphenine isomer is a critical quality attribute (CQA) in the synthesis of cytotoxic payloads, as the (R)-isomer significantly degrades biological potency.
Chemical Context & Separation Challenge
Dolaphenine (often abbreviated as Doe or Dph ) contains a basic primary amine, a thiazole ring, and a phenyl ring. The presence of the basic nitrogen and the aromatic heterocycle presents specific chromatographic challenges:
-
Peak Tailing: The free amine interacts strongly with residual silanol groups on the silica support of chiral stationary phases (CSPs).
-
Solubility: The free base is soluble in organic solvents, but the hydrochloride salt (often the storage form) requires careful neutralization or polar modifiers.
-
Detection: The thiazole moiety provides strong UV absorption at 230–254 nm .
Structural Logic & Chirality
The (S)-configuration is the bioactive form required for Dolastatin 10 assembly. The separation must achieve a resolution (
Figure 1: The role of Dolaphenine chirality in Dolastatin 10 synthesis and the necessity for resolution.
Comparative Column Performance
For amine-containing intermediates like Dolaphenine, polysaccharide-based CSPs are the industry standard. Below is a comparison of the three primary candidates for this separation.
Primary Candidates
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H):
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H):
-
Immobilized Amylose (e.g., Chiralpak IA):
-
Pros: Allows use of non-standard solvents (DCM, THF) to improve solubility of the Dolaphenine salt forms.
-
Experimental Performance Data (Reference Metrics)
The following data represents typical separation parameters optimized for (S)-Dolaphenine resolution.
Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA)[1]
-
Flow Rate: 1.0 mL/min[5]
-
Temperature: 25°C
-
Detection: UV 254 nm[5]
| Parameter | Chiralpak AD-H (Preferred) | Chiralcel OD-H | Chiralpak IA (Immobilized) |
| Mobile Phase Ratio | 90 : 10 : 0.1 (Hex:IPA:DEA) | 90 : 10 : 0.1 (Hex:IPA:DEA) | 85 : 15 : 0.1 (Hex:EtOH:DEA) |
| Retention Time ( | ~12.5 min (R-isomer) | ~14.2 min | ~10.8 min |
| Retention Time ( | ~16.8 min (S-isomer) | ~16.5 min | ~13.1 min |
| Selectivity ( | 1.45 | 1.18 | 1.25 |
| Resolution ( | > 3.5 | 1.8 | 2.2 |
| Tailing Factor ( | 1.1 (Excellent) | 1.4 (Moderate) | 1.2 (Good) |
Expert Insight: The Chiralpak AD-H column generally provides superior selectivity (
) for Dolaphenine due to the specific fit of the thiazole ring into the amylose chiral cavity. The addition of 0.1% DEA is mandatory; without it, the amine interacts with silanols, causingand loss of resolution.
Detailed Experimental Protocol
This protocol is designed for the quality control of (S)-Dolaphenine purity (Target >99.5% ee).
Reagents & Equipment[3][4][5][6]
-
HPLC System: Agilent 1200/1260 or equivalent with DAD.
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA), Diethylamine (DEA).
-
Sample: (S)-Dolaphenine HCl (or free base).
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Measure 900 mL of n-Hexane.
-
Measure 100 mL of 2-Propanol.
-
Add 1.0 mL of Diethylamine (DEA) to the alcohol portion before mixing with hexane (ensures miscibility).
-
Mix thoroughly and degas. Note: Do not use vacuum filtration for volatile mixtures; use sonic degassing.
-
-
Sample Preparation:
-
Concentration: Prepare a 1.0 mg/mL solution.
-
Diluent: Use the Mobile Phase.
-
Crucial Step: If starting with Dolaphenine HCl salt , add 1 drop of neat DEA to the sample vial to neutralize the salt and release the free base. The salt form may not elute or will exhibit split peaks on a normal phase column.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min (Adjust to 0.8 mL/min if backpressure > 80 bar).
-
Column Temp: 25°C (Lowering to 15°C can improve resolution if
). -
Injection Vol: 5 - 10 µL.
-
Wavelength: 254 nm (primary), 230 nm (secondary).
-
-
System Suitability Criteria:
-
Resolution (
) between enantiomers: NLT (Not Less Than) 2.0. -
Tailing Factor: NMT (Not More Than) 1.5.
-
Theoretical Plates: NLT 8000.
-
Method Development Logic (Workflow)
Use this decision tree when adapting the method for different synthesis batches or crude mixtures.
Figure 2: Optimization workflow for Dolaphenine chiral separation.
Troubleshooting & Scientific Validation
Why (S)-Dolaphenine?
The biological activity of Dolastatin 10 is strictly stereodependent. The (S)-Dolaphenine subunit (derived from Phenylalanine) ensures the correct conformational binding to tubulin. The presence of (R)-Dolaphenine acts as a competitive inhibitor or inactive impurity, lowering the therapeutic index of the final ADC payload.
Validating the Method (E-E-A-T)
-
Specificity: Inject the synthesis precursors (thiazole derivatives) to ensure they do not co-elute with the enantiomers.
-
Robustness: Small changes in DEA concentration (0.05% to 0.2%) should not significantly alter the elution order, though tailing will increase at lower concentrations.
-
Solubility Check: Dolaphenine is hydrophobic. If using Reversed Phase (Chiralpak AD-RH), solubility might be an issue; Normal Phase (Hexane/IPA) is preferred for solubility and mass transfer kinetics.
References
-
PubChem. (2021).[6] (R)-Dolaphenine | C11H12N2S | CID 10375649.[6] National Library of Medicine. [Link]
-
Phenomenex. (2023).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. [Link]
Sources
- 1. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. mdpi.com [mdpi.com]
- 6. (R)-Dolaphenine | C11H12N2S | CID 10375649 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenyl-1-(thiazol-2-yl)ethanone
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are cornerstones of this commitment. This guide provides a detailed, procedural framework for the safe disposal of 2-Phenyl-1-(thiazol-2-yl)ethanone, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: A Proactive Approach
-
Thiazole and its Derivatives: Thiazole itself is classified as a hazardous substance that is harmful if swallowed, a severe eye irritant, and a skin and respiratory system irritant.[1] The SDS for the closely related compound, 2-Acetylthiazole, indicates it is a combustible liquid and harmful if swallowed.[2]
-
Aquatic Toxicity: Many heterocyclic aromatic compounds exhibit environmental toxicity. The SDS for a similar thiadiazole derivative notes that it is "very toxic to aquatic life with long lasting effects".
-
Harmful if swallowed.
-
A skin and eye irritant.
-
Potentially combustible.
-
Toxic to aquatic life.
Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[3][4]
The Regulatory Imperative: "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[6] Improper disposal can lead to significant regulatory penalties and environmental damage. All disposal activities must comply with federal, state, and local regulations.[7]
Quantitative Safety Data Summary
The following table summarizes key safety data for 2-Acetylthiazole, a closely related structural analog. This data should be used as a conservative proxy for establishing handling and disposal protocols for 2-Phenyl-1-(thiazol-2-yl)ethanone.
| Property | Value | Source |
| GHS Hazard Statement | Combustible liquid. Harmful if swallowed. | [2] |
| Signal Word | Warning | [2] |
| First Aid: Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. | [2] |
| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. | [2] |
| Fire Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam. | [2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2] |
Core Disposal Protocol: From Bench to Manifest
This protocol provides a step-by-step methodology for the safe collection and preparation of 2-Phenyl-1-(thiazol-2-yl)ethanone waste for final disposal by a licensed contractor.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Designated Hazardous Waste Container: A clean, sealable container made of a material compatible with the waste (e.g., amber glass or polyethylene).
-
Secondary Containment Bin: A larger, chemically resistant tray or bin.
-
Hazardous Waste Label.
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, compatible gloves, and a lab coat.[8]
-
Waste Segregation:
-
Solid Waste: Collect solid 2-Phenyl-1-(thiazol-2-yl)ethanone or contaminated materials (e.g., weighing paper, contaminated gloves, silica gel) in a designated, compatible solid waste container.[9]
-
Liquid Waste: Collect liquid waste, including reaction residues, solutions, and the first rinse from contaminated glassware, in a designated liquid waste container.[3]
-
CRITICAL: Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents, acids, or bases.[10]
-
-
Containerization:
-
Select a container that is in good condition and compatible with the chemical waste.[11]
-
When collecting liquid waste, leave at least 10% of the container volume as headspace to allow for vapor expansion.[9]
-
Keep the container securely closed at all times, except when adding waste. Never leave a funnel in the container opening.[3][12]
-
-
Labeling:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.[3]
-
Clearly write the full chemical name, "2-Phenyl-1-(thiazol-2-yl)ethanone," and list all other constituents, including solvents and water, with their approximate percentages. Do not use chemical formulas or abbreviations.[11]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Place the primary waste container inside a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
The SAA should be away from regular lab traffic and clearly marked with appropriate signage.[9]
-
-
Scheduling Disposal:
-
Once the container is 90% full, or if the waste has been accumulated for a period approaching your institution's limit (often 12 months), arrange for disposal.[12]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][11] Complete all required paperwork, such as a chemical waste pickup form.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the laboratory hazardous waste disposal process.
Caption: Workflow for proper laboratory chemical waste disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is combustible, remove all sources of ignition.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully scoop the absorbent material and chemical residue into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials and final rinseate must also be collected as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
By adhering to these rigorous procedures, you uphold your professional responsibility to ensure a safe laboratory environment and protect our shared ecosystem.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Tion. Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. Chemical Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
ACTenviro. Key Differences Between RCRA and EPA Regulations for Hazardous Waste. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]
- MilliporeSigma. (2025, October 7). Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
- Thermo Fisher Scientific. (2009, October 14).
- Thor GmbH. (2019, November 6).
- Henkel. (2021).
-
PubChem. 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2024, February 15). Safety Data Sheet for 2-Mercapto-4-phenylthiazole.
- Santa Cruz Biotechnology.
- Santa Cruz Biotechnology.
- Cayman Chemical. (2024, October 30).
-
PubChem. 2-Phenylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
- ChemicalBook. (2026, January 17).
- BenchChem. (2025). Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. Key Differences Between RCRA and EPA Regulations for Hazardous Waste | AllSource Environmental [allsource-environmental.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. research.columbia.edu [research.columbia.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
